2-Fluoro-6-hydroxymethyl pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCZNAMUJIMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476416 | |
| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315180-17-7 | |
| Record name | 6-Fluoro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-hydroxymethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 2-Fluoro-6-hydroxymethylpyridine, a valuable pyridine derivative for pharmaceutical and agrochemical research. The presented route is a two-step process commencing with the oxidation of commercially available 2-fluoro-6-methylpyridine to 2-fluoro-6-pyridinecarboxylic acid, followed by its reduction to the target alcohol. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.
I. Overview of the Synthetic Pathway
The selected synthesis route involves two key transformations:
-
Oxidation: The methyl group of 2-fluoro-6-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO4).
-
Reduction: The resulting 2-fluoro-6-pyridinecarboxylic acid is then reduced to the corresponding primary alcohol, 2-fluoro-6-hydroxymethylpyridine, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) after conversion to its ester.
This pathway is advantageous due to the commercial availability of the starting material and the relatively standard nature of the involved chemical transformations.
II. Experimental Protocols
Step 1: Synthesis of 2-Fluoro-6-pyridinecarboxylic acid
This protocol is adapted from the oxidation of similar methylpyridine derivatives.[1]
Materials:
-
2-Fluoro-6-methylpyridine
-
Potassium permanganate (KMnO4)
-
Deionized water
-
Sulfuric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine (1 equivalent) in deionized water.
-
Heat the solution to 60°C with stirring.
-
Slowly add potassium permanganate (1.5 equivalents) in portions over a period of 2-3 hours, maintaining the temperature at 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Carefully acidify the filtrate to a pH of approximately 3-4 with sulfuric acid. This will precipitate the 2-fluoro-6-pyridinecarboxylic acid.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-fluoro-6-pyridinecarboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-methylpyridine | Commercially Available |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | [1] |
| Reaction Temperature | 60°C | [1] |
| Expected Yield | 70-80% (based on similar reactions) | [1] |
| Product | 2-Fluoro-6-pyridinecarboxylic acid | - |
Step 2: Synthesis of 2-Fluoro-6-hydroxymethylpyridine
This protocol outlines the reduction of the carboxylic acid to the alcohol. The direct reduction of carboxylic acids is typically performed with strong reducing agents like LiAlH4. An alternative, milder approach involves the conversion of the carboxylic acid to an ester followed by reduction with NaBH4, as detailed in a similar synthesis.[2]
Method A: Direct Reduction with LiAlH4
Materials:
-
2-Fluoro-6-pyridinecarboxylic acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-fluoro-6-pyridinecarboxylic acid (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washes, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-fluoro-6-hydroxymethylpyridine.
-
The product can be further purified by column chromatography on silica gel.
Method B: Reduction of the Ester with NaBH4
Materials:
-
2-Fluoro-6-pyridinecarboxylic acid
-
Thionyl chloride or an alcohol (e.g., methanol, ethanol) with an acid catalyst for esterification.
-
Sodium Borohydride (NaBH4)
-
Anhydrous calcium chloride[2]
-
Methanol or Ethanol
Procedure:
-
Esterification: Convert 2-fluoro-6-pyridinecarboxylic acid to its corresponding methyl or ethyl ester using standard procedures (e.g., reaction with thionyl chloride in the respective alcohol, or Fischer esterification).
-
Reduction: a. Dissolve the 2-fluoro-6-pyridinecarboxylate ester (1 equivalent) and anhydrous calcium chloride (2-3 equivalents) in an appropriate alcohol (e.g., methanol).[2] b. Add sodium borohydride (4 equivalents) in portions to the solution at 0°C.[2] c. After the addition, heat the mixture to reflux and monitor the reaction by TLC.[2] d. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.
Quantitative Data:
| Parameter | Value (Method A) | Value (Method B) | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Sodium Borohydride (NaBH4) | [2] |
| Solvent | Anhydrous THF | Methanol/Ethanol | [2] |
| Expected Yield | High | High | [2] |
| Product | 2-Fluoro-6-hydroxymethylpyridine | 2-Fluoro-6-hydroxymethylpyridine | - |
III. Synthesis Pathway Diagram
Caption: Synthesis of 2-Fluoro-6-hydroxymethylpyridine.
IV. Conclusion
This technical guide outlines a reliable and practical two-step synthesis of 2-Fluoro-6-hydroxymethylpyridine from the commercially available 2-fluoro-6-methylpyridine. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to produce this valuable compound for their studies. The choice between the two reduction methods will depend on the available reagents and the desired scale of the synthesis. Both pathways are expected to provide good yields of the target molecule.
References
Technical Guide: Physicochemical Properties of 2-Fluoro-6-hydroxymethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-hydroxymethylpyridine, a pyridine derivative of interest in chemical research and drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.
Core Physical Properties
2-Fluoro-6-hydroxymethylpyridine, also known by its IUPAC name (6-fluoropyridin-2-yl)methanol, is a substituted pyridine with the chemical formula C₆H₆FNO.[1][2] Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.
Quantitative Data Summary
The table below summarizes the key physical properties of 2-Fluoro-6-hydroxymethylpyridine.
| Property | Value |
| Molecular Weight | 127.12 g/mol [1] |
| Boiling Point | 219 °C at 760 mmHg |
| Density (Theoretical) | 1.263 g/cm³ |
| Refractive Index | 1.524 |
| Melting Point | Not Available |
Experimental Protocols
Boiling Point Determination (Capillary Method)
The boiling point of a liquid can be determined on a microscale using a capillary tube method with a Thiele tube or a similar heating apparatus.[3][4][5][6][7]
Materials:
-
Thiele tube or other oil bath/heating block
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of 2-Fluoro-6-hydroxymethylpyridine
-
Heat source
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated slowly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid is its mass per unit volume and can be determined by accurately measuring the mass of a known volume of the liquid.[8][9][10][11]
Materials:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Temperature probe
-
Sample of 2-Fluoro-6-hydroxymethylpyridine
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
A known volume of the liquid sample is carefully transferred into the pycnometer or graduated cylinder.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Refractive Index Determination
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.[12][13][14][15][16]
Materials:
-
Abbe refractometer or a digital refractometer
-
Dropper or pipette
-
Sample of 2-Fluoro-6-hydroxymethylpyridine
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens paper
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent and dried with lens paper.
-
A few drops of the liquid sample are placed on the prism using a dropper.
-
The prism is closed, and the light source is turned on.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale.
-
The temperature of the measurement is recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).[13]
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis of a fluorinated hydroxymethylpyridine and a general experimental workflow for the characterization of its physical properties.
References
- 1. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. athabascau.ca [athabascau.ca]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 16. ucc.ie [ucc.ie]
Technical Guide: (6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoropyridin-2-yl)methanol, with CAS number 315180-17-7, is a fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its structural features, particularly the presence of a fluorine atom and a hydroxymethyl group on the pyridine ring, make it a valuable synthon for the development of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, primary applications in drug discovery, and detailed experimental considerations for its use. While direct biological activity of (6-fluoropyridin-2-yl)methanol is not extensively documented, its utility as a precursor for potent, biologically active compounds, such as kinase inhibitors, is well-established in the scientific literature and patent landscape.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (6-fluoropyridin-2-yl)methanol is presented in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 315180-17-7 | [1][2] |
| IUPAC Name | (6-fluoropyridin-2-yl)methanol | [1] |
| Synonyms | 2-Fluoro-6-hydroxymethyl pyridine, (6-Fluoro-2-pyridyl)methanol | [1] |
| Chemical Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Boiling Point | 219 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
| Refractive Index | 1.524 | [1] |
| Flash Point | 86.234 °C | [1] |
Applications in Drug Discovery and Medicinal Chemistry
(6-Fluoropyridin-2-yl)methanol is primarily utilized as a versatile intermediate in the synthesis of small molecule therapeutics. The fluorinated pyridine motif is a common feature in many biologically active compounds due to the ability of fluorine to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.
Role as a Synthetic Building Block
The hydroxymethyl group of (6-fluoropyridin-2-yl)methanol provides a reactive handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to halides or other leaving groups for subsequent nucleophilic substitution reactions. These transformations are pivotal in constructing more elaborate molecular architectures.
Use in the Synthesis of Kinase Inhibitors
A significant application of (6-fluoropyridin-2-yl)methanol and its derivatives is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can serve as a core structure for compounds that target the ATP-binding site of kinases. While a specific signaling pathway for (6-fluoropyridin-2-yl)methanol itself is not applicable, a representative signaling pathway for a class of kinase inhibitors that could be synthesized from it is illustrated below.
Experimental Protocols
While specific experimental protocols detailing the use of (6-fluoropyridin-2-yl)methanol are often proprietary or embedded within broader synthetic schemes in patents, the following represents a generalized, illustrative procedure for a key transformation—the conversion of the alcohol to a more reactive intermediate, which is a common first step in its utilization as a building block. This protocol is adapted from a similar transformation described in the patent literature for a related compound.
Illustrative Protocol: Synthesis of 2-(Chloromethyl)-6-fluoropyridine
This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, creating a more versatile intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
(6-Fluoropyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-fluoropyridin-2-yl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(chloromethyl)-6-fluoropyridine can be purified by column chromatography on silica gel if necessary.
Safety Information
(6-Fluoropyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Conclusion
(6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7) is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its utility in the preparation of kinase inhibitors highlights its importance for medicinal chemists. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further exploration of its applications is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
- 1. Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-Fluoro-6-hydroxymethylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the predicted spectral data for 2-Fluoro-6-hydroxymethylpyridine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral information from structurally analogous compounds to offer a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Predictive Spectral Data
The following tables summarize the predicted spectral data for 2-Fluoro-6-hydroxymethylpyridine. These predictions are derived from the analysis of known data for similar compounds, including 2-fluoro-6-methylpyridine, 2-fluoropyridine, and various hydroxymethylpyridine derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | t | ~8.0 | H-4 |
| ~7.0 - 7.2 | d | ~8.0 | H-3 |
| ~6.8 - 7.0 | d | ~8.0 | H-5 |
| ~4.7 | s | - | -CH₂- |
| ~5.5 | t (broad) | ~5.0 | -OH |
Rationale for Prediction: The chemical shifts of the aromatic protons are predicted based on the electron-withdrawing effects of the fluorine atom and the nitrogen atom in the pyridine ring. The triplet for H-4 is expected due to coupling with the adjacent H-3 and H-5 protons. The hydroxymethyl protons are expected to appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton itself is expected to be a broad signal due to chemical exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 240 Hz) | C-2 |
| ~150 (d, ³JCF ≈ 4 Hz) | C-6 |
| ~140 (d, ³JCF ≈ 8 Hz) | C-4 |
| ~115 (d, ²JCF ≈ 35 Hz) | C-3 |
| ~110 (d, ²JCF ≈ 4 Hz) | C-5 |
| ~65 | -CH₂OH |
Rationale for Prediction: The carbon attached to the fluorine (C-2) is expected to show a large one-bond carbon-fluorine coupling constant. The other carbons in the ring will exhibit smaller two- and three-bond couplings to the fluorine atom. The chemical shift of the hydroxymethyl carbon is predicted based on typical values for primary alcohols.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1150 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Rationale for Prediction: The IR spectrum is expected to be dominated by a broad O-H stretching band characteristic of the alcohol group. Aromatic and aliphatic C-H stretching bands will also be present. The characteristic absorptions of the pyridine ring and a strong C-F stretching band are also anticipated.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 127 | Molecular ion [M]⁺ |
| 110 | [M - OH]⁺ |
| 98 | [M - CH₂OH]⁺ |
| 78 | [C₅H₄N]⁺ |
Rationale for Prediction: The mass spectrum is expected to show a molecular ion peak at m/z 127. Common fragmentation pathways for benzyl-type alcohols include the loss of a hydroxyl radical (OH) or the entire hydroxymethyl group (CH₂OH). Fragmentation of the pyridine ring would also be expected.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be homogeneous.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[2]
-
Deposition on Salt Plate : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[2]
-
Solvent Evaporation : Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition : Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample, which can be a solid, liquid, or gas, is introduced into the ion source of the mass spectrometer.[3]
-
Ionization : The sample molecules are ionized, often by bombarding them with a beam of electrons (Electron Ionization, EI). This process may cause the molecules to fragment.[3][4]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[3][4]
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
In-depth Technical Guide: Molecular Structure and Conformation of 2-Fluoro-6-hydroxymethyl pyridine
A comprehensive analysis of the structural and conformational properties of 2-Fluoro-6-hydroxymethyl pyridine remains an area of active investigation, with limited publicly available experimental and computational data. This guide synthesizes the available information on closely related analogs and provides a theoretical framework for understanding its molecular characteristics.
Due to the current scarcity of detailed structural studies on this compound, this technical guide will leverage data from analogous compounds, namely 2-Fluoro-6-methylpyridine and other substituted pyridines, to infer and discuss the likely molecular geometry and conformational behavior. The principles outlined herein provide a robust foundation for researchers, scientists, and drug development professionals interested in this molecule.
Predicted Molecular Structure
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a hydroxymethyl group (-CH₂OH). The presence of the electronegative fluorine atom and the flexible hydroxymethyl group is expected to significantly influence the electronic distribution and conformational landscape of the molecule.
A diagram illustrating the predicted molecular structure and the primary rotational bond is presented below.
Caption: Predicted structure of this compound.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the C6-C(hydroxymethyl) single bond. The orientation of the hydroxymethyl group relative to the pyridine ring will be governed by a combination of steric and electronic effects.
It is hypothesized that two main planar conformations, syn and anti, corresponding to the dihedral angle C5-C6-C(H₂)-O, would be the most stable. In the syn conformation, the hydroxyl group would be oriented towards the nitrogen atom of the pyridine ring, potentially allowing for the formation of an intramolecular hydrogen bond. The anti conformation would place the hydroxyl group away from the nitrogen atom. The relative energies of these conformers would determine the conformational preference in the gas phase and in different solvents.
Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring with chemical shifts influenced by the electron-withdrawing fluorine atom. - A singlet or doublet for the methylene (-CH₂) protons. - A broad singlet for the hydroxyl (-OH) proton, with its chemical shift being solvent and concentration dependent. |
| ¹³C NMR | - Six distinct signals for the carbon atoms of the pyridine ring and the hydroxymethyl group. - The carbon atom attached to the fluorine (C2) is expected to show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | - A single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to a pyridine ring. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. - C-H stretching vibrations for the aromatic and methylene groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - A C-F stretching vibration. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. - Fragmentation patterns involving the loss of the hydroxymethyl group or other characteristic fragments. |
Experimental Protocols
To obtain definitive data on the molecular structure and conformation of this compound, a combination of experimental and computational methods would be required. The following outlines generalized protocols for such investigations.
Synthesis and Purification
A potential synthetic route could involve the fluorination of a corresponding hydroxymethyl-substituted aminopyridine or the hydroxymethylation of a fluorinated pyridine derivative. Purification would likely be achieved through standard techniques such as column chromatography or recrystallization.
Caption: A generalized synthetic workflow.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular structure in the solid state.
-
Crystal Growth: High-quality single crystals would need to be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data would be used to solve the crystal structure, providing accurate bond lengths, bond angles, and dihedral angles. This would also reveal the conformation adopted in the solid state and any intermolecular interactions, such as hydrogen bonding.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial information about the molecular structure and conformation in solution.
-
Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments would be performed, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).
-
Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) would be analyzed to confirm the connectivity and provide insights into the preferred conformation(s) in solution.
Computational Modeling
In conjunction with experimental data, computational chemistry can provide a deeper understanding of the conformational landscape and energetics.
-
Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT). Frequency calculations would confirm that the optimized structures are true minima on the potential energy surface.
-
Energy Analysis: The relative energies of the conformers would be calculated to determine their relative populations at a given temperature. This would help in understanding the conformational preferences of the molecule.
Conclusion
While a detailed experimental characterization of this compound is not yet available in the public domain, this guide provides a comprehensive overview of its predicted molecular structure, potential conformations, and the experimental and computational methodologies required for its thorough investigation. The insights drawn from analogous molecules serve as a valuable starting point for researchers and professionals in the field of drug discovery and materials science. Further studies are warranted to elucidate the precise structural and conformational properties of this intriguing molecule.
Solubility Profile of 2-Fluoro-6-hydroxymethylpyridine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-Fluoro-6-hydroxymethylpyridine, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This document presents available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and includes a representative synthetic workflow.
Quantitative Solubility Data
Precise quantitative solubility data for 2-Fluoro-6-hydroxymethylpyridine in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported.
Table 1: Quantitative Solubility of 2-Fluoro-6-hydroxymethylpyridine in Water
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |
| Water | H₂O | 25 | 50[1] |
Qualitative and Estimated Solubility in Organic Solvents
Based on the solubility of structurally related compounds, a qualitative assessment of the solubility of 2-Fluoro-6-hydroxymethylpyridine in common organic solvents can be inferred. For instance, 2-Fluoro-6-(trifluoromethyl)pyridine is known to be soluble in methanol, acetone, and dichloromethane.[2] It is anticipated that 2-Fluoro-6-hydroxymethylpyridine will exhibit similar solubility behavior in polar organic solvents due to the presence of the hydroxyl group, which can participate in hydrogen bonding.
Table 2: Estimated Qualitative Solubility of 2-Fluoro-6-hydroxymethylpyridine in Common Organic Solvents
| Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Methanol | CH₃OH | High | The polar hydroxyl group of the solute can form hydrogen bonds with methanol. |
| Ethanol | C₂H₅OH | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | C₃H₆O | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | A common solvent for pyridine derivatives. |
| Ethyl Acetate | C₄H₈O₂ | Moderate | A moderately polar solvent. |
| Toluene | C₇H₈ | Low to Moderate | The aromatic nature of toluene may offer some interaction with the pyridine ring. |
| Hexane | C₆H₁₄ | Low | As a non-polar solvent, it is unlikely to effectively solvate the polar solute. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following are established methodologies for determining the solubility of a solid compound in a liquid solvent.
3.1. Gravimetric Method
This is a classic and highly accurate method for determining equilibrium solubility.
-
Objective: To determine the mass of a solute that dissolves in a given volume of solvent to form a saturated solution at a constant temperature.
-
Materials:
-
2-Fluoro-6-hydroxymethylpyridine (high purity)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
An excess amount of 2-Fluoro-6-hydroxymethylpyridine is added to a known volume of the organic solvent in a sealed container.
-
The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the suspension is allowed to settle.
-
A known volume of the clear supernatant is carefully withdrawn using a syringe and filtered to remove any undissolved solid.
-
The solvent from the filtered saturated solution is evaporated under controlled conditions (e.g., in a vacuum oven).
-
The mass of the remaining solid solute is accurately measured.
-
The solubility is calculated and expressed in g/L or other appropriate units.
-
3.2. UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
-
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance of light.
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
2-Fluoro-6-hydroxymethylpyridine (high purity)
-
Organic solvent of interest
-
-
Procedure:
-
Preparation of a Calibration Curve:
-
A stock solution of 2-Fluoro-6-hydroxymethylpyridine of known concentration is prepared in the chosen organic solvent.
-
A series of standard solutions with decreasing concentrations are prepared by diluting the stock solution.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
A calibration curve is generated by plotting absorbance versus concentration.
-
-
Preparation and Analysis of the Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
A known volume of the clear, filtered supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at λmax.
-
-
Calculation:
-
The concentration of the diluted solution is determined from the calibration curve.
-
The concentration of the original saturated solution is then calculated by taking the dilution factor into account.
-
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of a fluorinated pyridine derivative, which is conceptually similar to the synthesis of 2-Fluoro-6-hydroxymethylpyridine.
References
A Technical Guide to the Stability and Storage of 2-Fluoro-6-hydroxymethylpyridine
Disclaimer: Specific stability and degradation data for 2-Fluoro-6-hydroxymethylpyridine is not extensively available in public literature. The following guide is based on best practices for handling similar pyridine derivatives and general principles of chemical stability. Researchers should validate these recommendations for their specific applications.
Introduction
2-Fluoro-6-hydroxymethylpyridine is a functionalized pyridine derivative of interest to researchers in medicinal chemistry and drug development. Ensuring the chemical integrity of this compound through proper storage and handling is paramount for reproducible experimental results. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and generalized protocols for stability assessment based on data from structurally related compounds.
Recommended Storage and Handling
Proper storage and handling are critical to prevent the degradation of 2-Fluoro-6-hydroxymethylpyridine. The primary concerns for pyridine derivatives include sensitivity to moisture, light, and strong oxidizing agents.
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any potential vapors.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Prevent the build-up of electrostatic charge by using grounded equipment.
-
Keep away from sources of ignition, as many pyridine derivatives are combustible.
Storage Conditions: The following table summarizes the recommended storage conditions for 2-Fluoro-6-hydroxymethylpyridine, extrapolated from data sheets of analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and degradation from atmospheric moisture. |
| Container | Keep in a tightly sealed, opaque container. | To protect from air, moisture, and light. Glass containers are generally suitable. |
| Light Exposure | Protect from light. | To prevent photolytic degradation. |
| Moisture | Store in a dry environment. A desiccator can be used for added protection. | Pyridine derivatives can be hygroscopic, and moisture can lead to hydrolysis or other reactions. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for maintaining the stability of 2-Fluoro-6-hydroxymethylpyridine. Based on the functional groups present and the general reactivity of pyridine derivatives, the following degradation pathways can be anticipated:
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Hydrolysis: While the fluoro group on the pyridine ring is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis.
-
Photodegradation: Aromatic systems like pyridine can be susceptible to degradation upon exposure to UV light.[1]
-
Polymerization: Some pyridine derivatives can be prone to polymerization or self-reaction, especially in the presence of catalysts or upon prolonged storage under non-ideal conditions.
The following diagram illustrates the key factors that can influence the stability of a pyridine derivative.
Caption: Factors contributing to the degradation of 2-Fluoro-6-hydroxymethylpyridine.
Experimental Protocols
The following section outlines a generalized protocol for conducting a forced degradation study to assess the stability of a pyridine derivative like 2-Fluoro-6-hydroxymethylpyridine. This protocol is based on ICH guidelines for stability testing.[2][3]
Objective: To identify potential degradation products and degradation pathways for the compound under various stress conditions.
Materials:
-
2-Fluoro-6-hydroxymethylpyridine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Appropriate buffers (e.g., phosphate buffer)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Fluoro-6-hydroxymethylpyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at specified time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare the samples for analysis.
-
-
-
Analytical Method:
-
A stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection, should be developed and validated to separate the parent compound from any degradation products.
-
The mobile phase, column, and detection wavelength should be optimized to achieve good resolution and sensitivity.
-
The following workflow diagram illustrates the process of a forced degradation study.
Caption: A general workflow for conducting a forced degradation study.
Conclusion
While specific stability data for 2-Fluoro-6-hydroxymethylpyridine is limited, a conservative approach to storage and handling based on the chemistry of related pyridine derivatives is recommended. Storing the compound in a cool, dry, and dark environment under an inert atmosphere will minimize the risk of degradation. For critical applications, it is advisable to perform stability studies, such as the forced degradation protocol outlined in this guide, to understand the compound's specific stability profile and to ensure the quality and reliability of research outcomes.
References
Reactivity of the Hydroxymethyl Group in 2-Fluoro-6-hydroxymethylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group in 2-Fluoro-6-hydroxymethylpyridine, a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom and the pyridine ring significantly influences the chemical behavior of the hydroxymethyl moiety. This document details common transformations including oxidation, substitution, and esterification, providing experimental protocols and quantitative data where available in the scientific literature.
Oxidation to 2-Fluoro-6-formylpyridine
The oxidation of the primary alcohol in 2-Fluoro-6-hydroxymethylpyridine to the corresponding aldehyde, 2-Fluoro-6-formylpyridine, is a fundamental transformation. This aldehyde serves as a versatile intermediate for various subsequent reactions, such as the formation of imines, oximes, and as a substrate in carbon-carbon bond-forming reactions.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). These reagents are favored for their mildness, which helps to prevent over-oxidation to the carboxylic acid.
Table 1: Oxidation of (2-Fluoropyridin-6-yl)methanol
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| MnO₂ | Dichloromethane | Reflux | 18 | 85 | Hypothetical Example |
| PCC | Dichloromethane | Room Temperature | 2 | 90 | Hypothetical Example |
Note: The data in this table is based on typical conditions for similar substrates and serves as a guiding reference. Specific optimization for 2-Fluoro-6-hydroxymethylpyridine may be required.
Experimental Protocol: Oxidation with Manganese Dioxide
Materials:
-
(2-Fluoropyridin-6-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a stirred solution of (2-Fluoropyridin-6-yl)methanol (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (10 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Fluoro-6-formylpyridine.
-
Purify the crude product by column chromatography on silica gel.
Substitution Reactions of the Hydroxymethyl Group
Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, a two-step strategy is typically employed: activation of the hydroxyl group by converting it into a better leaving group, followed by nucleophilic displacement.
Activation of the Hydroxyl Group: Tosylation
A common method for activating alcohols is their conversion to a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.
Table 2: Tosylation of Pyridyl Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Bis(hydroxymethyl)pyridine | NaOH | THF/Water | 0 to RT | 80 | [1] |
Note: This data is for a related compound and serves as a procedural template.
Experimental Protocol: Synthesis of (2-Fluoro-6-pyridyl)methyl Tosylate
Materials:
-
(2-Fluoropyridin-6-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP), catalytic amount
Procedure:
-
Dissolve (2-Fluoropyridin-6-yl)methanol (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Nucleophilic Substitution of the Tosylate
The resulting tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of different functional groups at the 6-position of the pyridine ring.
Esterification of the Hydroxymethyl Group
The hydroxymethyl group of 2-Fluoro-6-hydroxymethylpyridine can be readily esterified with carboxylic acids or their derivatives. Due to the potential for side reactions under harsh acidic or basic conditions, mild esterification methods are preferred.
Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly suitable for substrates that are sensitive to acidic conditions.
Table 3: Steglich Esterification of Alcohols
| Alcohol | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |
| General Alcohol | General Carboxylic Acid | DCC or EDC | DMAP | DCM or DMF | >80 | [2] |
Experimental Protocol: Steglich Esterification
Materials:
-
(2-Fluoropyridin-6-yl)methanol
-
Carboxylic acid (e.g., Benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (2-Fluoropyridin-6-yl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction provides another mild method for esterification, proceeding with inversion of configuration if a chiral secondary alcohol is used.[4][5][6] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Table 4: Mitsunobu Esterification of Alcohols
| Alcohol | Carboxylic Acid | Reagents | Solvent | Yield (%) | Reference |
| General Alcohol | General Carboxylic Acid | PPh₃, DEAD/DIAD | THF or Dioxane | High | [5] |
Experimental Protocol: Mitsunobu Reaction
Materials:
-
(2-Fluoropyridin-6-yl)methanol
-
Carboxylic acid (e.g., Benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve (2-Fluoropyridin-6-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Conclusion
The hydroxymethyl group in 2-Fluoro-6-hydroxymethylpyridine exhibits versatile reactivity, allowing for its conversion into a range of important functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence reaction rates and necessitate the use of specific reagents and conditions. This guide provides a foundation for researchers to design and execute synthetic strategies involving this valuable building block. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific target molecules.
References
- 1. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
The Ascendancy of Fluorinated Pyridines in Modern Research: A Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into the pyridine scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of pyridine-containing compounds. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. We present a comprehensive overview of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activities of Fluorinated Pyridine Compounds
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability, leading to more potent and effective drug candidates.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Alpelisib | Breast Cancer (PIK3CA-mutant) | 0.005 | - | - |
| Fluorinated Pyridinium Salt-Based Hydrazones | Breast and Colorectal Cancer | Induces apoptosis | - | - |
| Cinnamide-Fluorinated Compound 6 | HepG2 (Liver Cancer) | 4.23 | - | - |
| Fluorinated Aminophenylhydrazine Compound 6 | A549 (Lung Cancer) | 0.64 | - | - |
| Pyridine-urea 8e | VEGFR-2 | 3.93 | Sorafenib | 0.09 |
| Pyridine-urea 8n | VEGFR-2 | - | Sorafenib | 0.09 |
| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon Cancer) | 3 | - | - |
Mechanism of Action: Targeting Key Signaling Pathways
A prominent mechanism through which fluorinated pyridine compounds exert their anticancer effects is the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers[1][2]. Alpelisib, a fluorinated pyridine-containing drug, is a potent and selective inhibitor of the p110α catalytic subunit of PI3K[3]. By inhibiting PI3K, Alpelisib effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth.
Many fluorinated pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells[4]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The induction of apoptosis is a key mechanism for eliminating malignant cells and is a desirable characteristic for anticancer drugs.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoro-6-hydroxymethyl pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-hydroxymethyl pyridine as a versatile building block in medicinal chemistry. The unique arrangement of the fluorine atom, hydroxymethyl group, and the pyridine ring nitrogen allows for selective chemical modifications at two distinct positions, making it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.
Introduction to this compound
This compound is a key heterocyclic intermediate in pharmaceutical and specialty chemical synthesis. The pyridine scaffold is a prevalent motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position offers two orthogonal handles for chemical elaboration.
The fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for introducing a wide range of functionalities. The hydroxymethyl group provides a site for etherification, esterification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution. This dual reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a molecular scaffold for the synthesis of more complex molecules with potential therapeutic activity. Its derivatives are of interest in various therapeutic areas due to the prevalence of the pyridine core in bioactive compounds.
-
Scaffold for Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in many kinase inhibitors. The hydroxymethyl group can be extended to access solvent-exposed regions of the ATP-binding pocket, while the C2 position can be functionalized to occupy hydrophobic pockets.
-
Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for the activity of many CNS-active drugs. The fluorine atom can be used to modulate properties like metabolic stability and pKa.
-
Antibacterial and Antiviral Agents: Pyridine derivatives are found in numerous antimicrobial drugs. The functional groups of this compound allow for the introduction of pharmacophores known to be active against various pathogens.
Experimental Protocols and Methodologies
The following protocols are representative methods for the chemical modification of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol describes the displacement of the fluoride ion with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of the Hydroxymethyl Group
This protocol details the formation of an ether linkage at the hydroxymethyl position using a Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-3 hours), as monitored by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane twice.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative yields for the transformations described above, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Functional Group Targeted | Reagent/Conditions | Product Type | Representative Yield (%) |
| Nucleophilic Aromatic Substitution | 2-Fluoro | Morpholine, K₂CO₃, DMSO, 100 °C | 2-Morpholinyl-6-hydroxymethyl pyridine | 75-90 |
| Williamson Ether Synthesis | 6-Hydroxymethyl | NaH, Benzyl Bromide, THF | 2-Fluoro-6-(benzyloxymethyl)pyridine | 80-95 |
| Oxidation | 6-Hydroxymethyl | Dess-Martin Periodinane, DCM | 2-Fluoro-6-formylpyridine | 85-98 |
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic transformations and logical relationships for the use of this compound.
Caption: Synthetic pathways originating from this compound.
Caption: Logic of using the scaffold for generating molecular diversity.
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-hydroxymethyl pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-hydroxymethyl pyridine with various boronic acids. This reaction is a powerful tool for the synthesis of novel substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.[1][2][3][4][5][6] The presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring offers unique opportunities for creating diverse molecular architectures with potential biological activity.[7][8]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[9][10][11] It is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3][9][12] this compound is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling can lead to the rapid generation of libraries of compounds for drug discovery programs.[4][7][8]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below:
where R can be an aryl or heteroaryl group.
Data Presentation: Reaction Conditions for Suzuki Coupling of Halopyridines
The following table summarizes typical conditions reported for the Suzuki coupling of structurally similar halopyridines, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [1] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [3] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [13] |
| Pd(dppf)Cl₂ (3) | --- | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | Good | [14] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-Aryl-6-hydroxymethyl pyridine.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-6-hydroxymethyl Pyridine: A Versatile Building Block in Agrochemical Discovery
Introduction
2-Fluoro-6-hydroxymethyl pyridine is a fluorinated pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The incorporation of a fluorine atom and a hydroxymethyl group onto the pyridine scaffold offers unique physicochemical properties that can enhance the biological activity, metabolic stability, and overall performance of crop protection agents. This document provides an overview of the potential applications of this compound in the development of new fungicides, herbicides, and insecticides, although it is important to note that as of this writing, no major commercial agrochemical has been publicly disclosed as being directly synthesized from this specific starting material. The information presented is based on the broader context of fluorinated pyridine chemistry in agrochemical research.
Application in Fungicide Synthesis
The pyridine ring is a core component of numerous successful fungicides. The introduction of a fluorine atom can significantly increase the efficacy of these compounds. While direct synthesis from this compound is not yet widely documented for a commercial product, its structural relative, 2-Fluoro-6-(trifluoromethyl)pyridine, is a key intermediate in the production of the fungicide Picoxystrobin. This suggests the potential for developing novel fungicides from this compound. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further derivatization, allowing for the exploration of a wide range of chemical space.
Application in Herbicide Development
Pyridine-based herbicides are a well-established class of agrochemicals. The electronic properties conferred by the fluorine atom in this compound can influence the binding affinity of the resulting molecules to their target sites in weeds. The hydroxymethyl group provides a reactive handle for the introduction of various pharmacophores known to be active in herbicidal compounds. Research into novel pyridine carboxylic acid herbicides has shown that substitution at the 6-position of the pyridine ring is crucial for activity. Therefore, derivatives of this compound could lead to the discovery of new herbicidal modes of action or compounds with improved selectivity and environmental profiles.
Application in Insecticide Innovation
The development of insecticides with novel modes of action is crucial to combat insecticide resistance. Fluorinated pyridine scaffolds have been successfully incorporated into various insecticides. The unique structural and electronic features of this compound make it an attractive starting point for the synthesis of new insecticidal molecules. The hydroxymethyl group can be used to connect the pyridine core to other cyclic or acyclic fragments, potentially leading to compounds that target novel receptors or enzymes in insects.
Experimental Protocols
As no specific agrochemical derived from this compound has been identified in publicly available literature, detailed experimental protocols for its conversion into a final active ingredient cannot be provided at this time. However, a general synthetic workflow for the utilization of this building block can be conceptualized.
Logical Workflow for Agrochemical Synthesis
Caption: Synthetic pathways from this compound.
While this compound has not yet been publicly identified as a direct precursor to a major commercial agrochemical, its structural features and the success of related fluorinated pyridine compounds in the agrochemical industry highlight its significant potential. The presence of both a fluorine atom and a versatile hydroxymethyl group makes it a highly attractive building block for the synthesis of new and improved fungicides, herbicides, and insecticides. Further research and development in this area are warranted to fully explore the possibilities offered by this promising intermediate. Researchers in the field of agrochemical discovery are encouraged to consider this compound in their synthetic strategies to access novel and effective crop protection solutions.
Application Notes and Protocols for the Derivatization of 2-Fluoro-6-hydroxymethylpyridine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the derivatization of 2-Fluoro-6-hydroxymethylpyridine, a key building block in the synthesis of compound libraries for drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1] The hydroxymethyl group at the 6-position offers a versatile handle for introducing molecular diversity through various chemical transformations.
This guide outlines procedures for O-alkylation (etherification) and O-acylation (esterification) to generate diverse libraries of 2-Fluoro-6-hydroxymethylpyridine derivatives.
Overview of Derivatization Strategies
The primary alcohol functionality of 2-Fluoro-6-hydroxymethylpyridine allows for straightforward derivatization via two main pathways:
-
Etherification: Formation of an ether linkage (-O-) by reacting the hydroxyl group with various alkylating agents.
-
Esterification: Formation of an ester linkage (-O-C(=O)-) through reaction with carboxylic acids or their activated derivatives.
These reactions are well-established and can be adapted for high-throughput and parallel synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Product purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
O-Alkylation (Etherification) via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism and is generally effective for primary alkyl halides.
Caption: General workflow for the Williamson ether synthesis.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Fluoro-6-hydroxymethylpyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Table 1: Representative Library of 2-((Alkoxy)methyl)-6-fluoropyridines via Williamson Ether Synthesis
| Entry | Alkyl Halide (R-X) | Product | Expected Yield (%) |
| 1 | Benzyl bromide | 2-((Benzyloxy)methyl)-6-fluoropyridine | 85-95 |
| 2 | Ethyl iodide | 2-((Ethoxy)methyl)-6-fluoropyridine | 70-85 |
| 3 | Propyl bromide | 2-((Propoxy)methyl)-6-fluoropyridine | 70-85 |
| 4 | Butyl bromide | 2-((Butoxy)methyl)-6-fluoropyridine | 75-90 |
O-Acylation (Esterification)
Two common and effective methods for the esterification of alcohols under mild conditions are the Mitsunobu reaction and the Steglich esterification. These methods are particularly useful for library synthesis due to their broad substrate scope and generally high yields.
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using a carboxylic acid, a phosphine (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3] The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol of 2-Fluoro-6-hydroxymethylpyridine.
Caption: General workflow for Mitsunobu esterification.
-
To a solution of 2-Fluoro-6-hydroxymethylpyridine (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired ester.
The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is advantageous as it can be performed at room temperature and tolerates a wide range of functional groups.
Caption: General workflow for Steglich esterification.
-
To a solution of 2-Fluoro-6-hydroxymethylpyridine (1.0 eq.), acetic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with DCM.
-
Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Table 2: Representative Library of (6-Fluoropyridin-2-yl)methyl Esters
| Entry | Carboxylic Acid (R-COOH) | Coupling Method | Product | Expected Yield (%) |
| 1 | Benzoic acid | Mitsunobu | (6-Fluoropyridin-2-yl)methyl benzoate | 80-95 |
| 2 | Acetic acid | Steglich | (6-Fluoropyridin-2-yl)methyl acetate | 85-98 |
| 3 | Propionic acid | Steglich | (6-Fluoropyridin-2-yl)methyl propanoate | 80-95 |
| 4 | 4-Chlorobenzoic acid | Mitsunobu | (6-Fluoropyridin-2-yl)methyl 4-chlorobenzoate | 75-90 |
Library Synthesis Strategy
For the generation of a chemical library, the above protocols can be adapted to a parallel synthesis format using a multi-well plate platform.
Caption: Workflow for parallel library synthesis.
By employing a diverse set of commercially available alkyl halides and carboxylic acids, a large and varied library of 2-Fluoro-6-hydroxymethylpyridine derivatives can be efficiently synthesized for biological screening.
Conclusion
The derivatization of 2-Fluoro-6-hydroxymethylpyridine at the hydroxymethyl position provides a facile and efficient route to novel compound libraries. The protocols outlined herein for Williamson ether synthesis, Mitsunobu esterification, and Steglich esterification are robust, high-yielding, and amenable to parallel synthesis formats. These methods will enable researchers to rapidly explore the chemical space around the 2-fluoro-6-substituted pyridine scaffold, accelerating the identification of new lead compounds in drug discovery programs.
References
- 1. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. JPH1029983A - Production of 2-alkoxy-6-(trifluoromethyl)pyrimidine-4-ol - Google Patents [patents.google.com]
- 3. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 4. Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014026657A3 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Oxidation of 2-Fluoro-6-hydroxymethyl pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective oxidation of 2-Fluoro-6-hydroxymethyl pyridine to its corresponding aldehyde, 2-Fluoro-6-formylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Two robust and widely adopted protocols are presented: Dess-Martin Periodinane (DMP) oxidation and Manganese Dioxide (MnO₂) oxidation.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the fluorinated pyridine moiety in this compound, the choice of a mild and selective oxidizing agent is paramount to avoid over-oxidation to the carboxylic acid or side reactions. The resulting aldehyde, 2-Fluoro-6-formylpyridine, is a valuable building block for the introduction of the pyridine core into more complex molecules through reactions such as reductive amination, Wittig reactions, and aldol condensations.
This application note offers two reliable methods for this key transformation, catering to different laboratory needs and scales. The Dess-Martin Periodinane (DMP) oxidation is known for its high efficiency and mild reaction conditions, making it ideal for sensitive substrates.[1][2] The Manganese Dioxide (MnO₂) oxidation provides a cost-effective and operationally simple alternative, particularly for benzylic and heterocyclic alcohols.[3][4][5]
Data Presentation
The following table summarizes the key quantitative data for the two presented oxidation protocols.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Starting Material | This compound | This compound |
| Oxidizing Agent | Dess-Martin Periodinane | Activated Manganese Dioxide |
| Equivalents of Oxidant | 1.2 - 1.5 | 5 - 10 |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform |
| Reaction Temperature | Room Temperature (20-25 °C) | Room Temperature to 40 °C |
| Reaction Time | 1 - 4 hours | 12 - 48 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Work-up | Quenching with Na₂S₂O₃, filtration | Filtration of MnO₂ |
| Purity (post-workup) | High (often requires minimal purification) | Good (may require column chromatography) |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol utilizes the mild and highly selective Dess-Martin Periodinane reagent for the oxidation of this compound.[2][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
To the stirred solution, add Dess-Martin Periodinane (1.2 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-Fluoro-6-formylpyridine can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Manganese Dioxide (MnO₂) Oxidation
This protocol employs activated manganese dioxide, a classic and effective reagent for the oxidation of benzylic-type alcohols.[3][5]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Sintered glass funnel or Buchner funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).
-
To the stirred solution, add activated manganese dioxide (5 - 10 eq) portion-wise.
-
Stir the resulting suspension vigorously at room temperature or with gentle heating (up to 40 °C) for 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, filter the mixture through a pad of Celite® in a sintered glass funnel or Buchner funnel.
-
Wash the filter cake thoroughly with DCM or chloroform to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-Fluoro-6-formylpyridine can be further purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: General chemical transformation from primary alcohol to aldehyde.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
The Role of 2-Fluoro-6-hydroxymethyl Pyridine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-hydroxymethyl pyridine is a substituted pyridine derivative with potential applications in catalysis, primarily owing to the electronic properties of the fluorine atom and the coordinating ability of the hydroxymethyl group and the pyridine nitrogen. While direct and extensive research on the catalytic applications of this specific molecule is not widely published, its structural motifs are present in ligands and intermediates used in a variety of catalytic systems. This document aims to provide an overview of the potential roles of this compound in catalysis by drawing parallels with structurally similar compounds and outlining general protocols for its potential use.
Potential Applications in Catalysis
Based on the functionalities present in this compound, its primary role in catalysis is likely as a ligand for transition metal catalysts. The pyridine nitrogen atom can coordinate to a metal center, while the hydroxymethyl group can also participate in coordination, potentially forming a bidentate ligand. The fluorine atom acts as an electron-withdrawing group, which can modulate the electronic properties of the pyridine ring and, consequently, the catalytic activity of the metal complex.
Potential catalytic applications, extrapolated from related pyridine-based ligands, include:
-
Cross-Coupling Reactions: Pyridine-ligated palladium complexes are widely used in Suzuki-Miyaura, Heck, and other cross-coupling reactions. The electronic tuning by the fluoro substituent could influence the reductive elimination step, potentially enhancing catalytic efficiency.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with pyridine-based ligands are effective catalysts for the hydrogenation of various functional groups. The hydroxymethyl group could participate in frustrated Lewis pair (FLP) chemistry or act as a proton-responsive site.
-
Biomimetic Catalysis: The combination of a pyridine ring and a hydroxyl group is found in the active sites of some metalloenzymes. Iron complexes with acylmethyl(hydroxymethyl)pyridine ligands have been studied as models for [Fe]-hydrogenase, demonstrating electrocatalytic activity for proton reduction.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and application of transition metal catalysts bearing pyridine-based ligands, which can be adapted for this compound.
Protocol 1: Synthesis of a Palladium(II) Complex with a Pyridine-Type Ligand
This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with a substituted pyridine ligand.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl₂ (1 equivalent) in anhydrous acetonitrile.
-
In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the stirring solution of PdCl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the resulting complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a pyridine-type ligand.
Materials:
-
Aryl halide (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., the complex from Protocol 1, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
Under an inert atmosphere, add the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Since no specific experimental data for the catalytic use of this compound is available in the searched literature, a comparative data table cannot be generated. However, when evaluating a new ligand like this compound, the following quantitative data should be collected and tabulated for comparison with established catalysts.
| Catalyst/Ligand | Substrate Scope | Reaction Time (h) | Temperature (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [Pd(2-F-6-CH₂OH-py)₂Cl₂] | e.g., 4-bromotoluene + phenylboronic acid | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| Pd(PPh₃)₄ | e.g., 4-bromotoluene + phenylboronic acid | Literature value | Literature value | Literature value | Literature value | Literature value |
| Pd(dppf)Cl₂ | e.g., 4-bromotoluene + phenylboronic acid | Literature value | Literature value | Literature value | Literature value | Literature value |
Visualizations
Logical Workflow for Catalyst Development and Application
The following diagram illustrates a logical workflow for the investigation and application of a new ligand, such as this compound, in catalysis.
Caption: Workflow for the development of catalysts based on novel ligands.
Potential Catalytic Cycle for a Suzuki-Miyaura Reaction
This diagram illustrates a simplified, general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where "L" can represent a ligand such as this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While direct catalytic applications of this compound are not yet well-documented, its structural features suggest significant potential as a ligand in transition metal catalysis. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring its utility in developing novel and efficient catalytic systems for organic synthesis and drug development. Further research is warranted to synthesize and evaluate metal complexes of this ligand to fully elucidate its catalytic capabilities.
References
Application Notes: 2-Fluoro-6-hydroxymethyl pyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-hydroxymethyl pyridine is a functionalized heterocyclic compound with potential as a versatile building block in the design and synthesis of advanced materials. The presence of a fluorine atom, a pyridine ring, and a reactive hydroxymethyl group within the same molecule offers a unique combination of properties that can be exploited in various materials science applications. The fluorine substituent can impart desirable characteristics such as increased thermal stability, chemical resistance, and altered electronic properties. The pyridine nitrogen provides a coordination site for metal ions, making it a candidate for the formation of coordination polymers and metal-organic frameworks (MOFs). The hydroxymethyl group offers a reactive site for polymerization or for grafting onto other molecules and surfaces.
While specific, documented applications of this compound in materials science are not extensively reported in publicly available literature, its structural motifs suggest a range of potential uses. These application notes, therefore, are based on the known reactivity and properties of analogous fluorinated and hydroxymethyl-substituted pyridine compounds.
Potential Applications
Based on the chemistry of related compounds, this compound could be a valuable precursor in the following areas:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, while the hydroxymethyl group can participate in secondary interactions such as hydrogen bonding to direct the self-assembly of extended structures. Fluorine substitution can influence the electronic properties and stability of the resulting framework. These materials could have applications in gas storage, catalysis, and sensing.
-
Functional Polymers: The hydroxymethyl group can be readily converted into other functional groups, such as esters or ethers, to create monomers for polymerization. For example, it can be reacted with acryloyl chloride to form a vinyl monomer. Polymers incorporating the 2-fluoro-6-methylpyridine moiety are expected to exhibit enhanced thermal stability and potentially interesting dielectric or optical properties.
-
Surface Modification: The hydroxymethyl group provides a handle for attaching the molecule to surfaces, modifying their properties. For instance, it could be used to functionalize silica or metal oxide surfaces to alter their wettability or to introduce specific binding sites.
-
Luminescent Materials: Pyridine-containing materials can exhibit interesting photophysical properties. The introduction of a fluorine atom can modulate the emission wavelengths and quantum yields of such materials, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.
Hypothetical Experimental Protocols
The following are hypothetical protocols based on standard organic and polymer chemistry techniques, illustrating how this compound could be used in materials synthesis.
Protocol 1: Synthesis of a Coordination Polymer with Zinc(II)
This protocol describes a hypothetical synthesis of a one-dimensional coordination polymer where this compound acts as a ligand, coordinating to zinc(II) ions.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol, 12.7 mg) in 5 mL of DMF.
-
In a separate vial, dissolve Zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg) in 5 mL of ethanol.
-
Slowly add the zinc(II) nitrate solution to the ligand solution with gentle stirring.
-
Cap the vial and leave it undisturbed at room temperature.
-
Crystals suitable for single-crystal X-ray diffraction are expected to form over several days.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the zinc(II) ions.
-
FT-IR Spectroscopy: To confirm the coordination of the pyridine nitrogen to the zinc center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
Workflow Diagram:
Caption: Workflow for the synthesis of a coordination polymer.
Protocol 2: Synthesis of a Polyacrylate Monomer and Subsequent Polymerization
This protocol outlines a hypothetical two-step process to first synthesize an acrylate monomer from this compound and then polymerize it.
Step 1: Synthesis of (6-Fluoropyridin-2-yl)methyl acrylate (FPMA)
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol, 1.27 g) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (12 mmol, 1.67 mL) to the solution.
-
Slowly add acryloyl chloride (11 mmol, 0.90 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the FPMA monomer.
Step 2: Free Radical Polymerization of FPMA
Materials:
-
(6-Fluoropyridin-2-yl)methyl acrylate (FPMA) monomer
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
Procedure:
-
In a Schlenk tube, dissolve the FPMA monomer (5 mmol, 0.90 g) and AIBN (0.05 mmol, 8.2 mg) in anhydrous toluene (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the monomer and the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Logical Relationship Diagram:
Caption: Synthesis pathway from starting material to polymer.
Quantitative Data Summary
As these are hypothetical applications, no experimental quantitative data can be provided. Should experimental work be undertaken, the following tables provide a template for summarizing key data.
Table 1: Hypothetical Properties of a Coordination Polymer
| Property | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Metal-Ligand Bond Lengths | 2.0 - 2.2 Å (Zn-N) |
| Decomposition Temperature | > 250 °C |
Table 2: Hypothetical Properties of Poly(FPMA)
| Property | Expected Value/Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 100 - 150 °C |
Disclaimer: The information provided in these application notes is for research and development purposes only and is based on chemical principles rather than documented experimental results for this compound. All experimental work should be conducted with appropriate safety precautions by qualified personnel.
Synthesis of Novel Ligands from 2-Fluoro-6-hydroxymethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from the versatile starting material, 2-Fluoro-6-hydroxymethylpyridine. This pyridine derivative offers two key reactive sites: the hydroxymethyl group at the 6-position and the fluorine atom at the 2-position. These sites allow for a variety of chemical transformations, leading to a diverse range of potential ligands with applications in medicinal chemistry and materials science. The fluorinated pyridine core is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity.
Application Notes
Novel ligands synthesized from 2-Fluoro-6-hydroxymethylpyridine are of significant interest in drug discovery, particularly in the development of new antimicrobial and anticancer agents. The pyridine scaffold is a well-established pharmacophore, and its functionalization allows for the fine-tuning of biological activity.
Antimicrobial Applications: Schiff base ligands derived from the aldehyde precursor, 2-fluoro-6-formylpyridine, have shown promise as antimicrobial agents. The imine linkage is crucial for their biological activity, and the pyridine nitrogen can coordinate with metal ions, which can enhance their efficacy. While specific data for derivatives of 2-fluoro-6-hydroxymethylpyridine is limited, related fluorinated pyridine and Schiff base compounds have demonstrated notable activity against various bacterial and fungal strains.
Anticancer Applications: The incorporation of a fluorinated pyridine moiety is a recognized strategy in the design of anticancer drugs.[1] Ligands derived from 2-Fluoro-6-hydroxymethylpyridine can be designed to target specific biological pathways implicated in cancer. For instance, fluorinated pyridinium salts have been shown to induce apoptosis in cancer cells.[1] The ability to introduce various functionalities through either the hydroxymethyl group or by substitution of the fluorine atom allows for the creation of a library of compounds for screening against different cancer cell lines.
Synthetic Pathways Overview
Two primary synthetic strategies can be employed to generate novel ligands from 2-Fluoro-6-hydroxymethylpyridine. These pathways can also be used in combination to create more complex molecules.
Caption: Synthetic strategies from 2-Fluoro-6-hydroxymethylpyridine.
Experimental Protocols
Pathway 1: Oxidation and Subsequent Schiff Base Formation
This pathway involves the initial oxidation of the hydroxymethyl group to an aldehyde, which then serves as a versatile intermediate for the synthesis of Schiff base ligands.
1.1: Oxidation of 2-Fluoro-6-hydroxymethylpyridine to 2-Fluoro-6-formylpyridine
Two common and effective methods for this oxidation are the Swern oxidation and oxidation with activated manganese dioxide.
Protocol 1.1a: Swern Oxidation
The Swern oxidation is a mild and high-yielding method for oxidizing primary alcohols to aldehydes.[2][3][4]
-
Materials:
-
2-Fluoro-6-hydroxymethylpyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (appropriate volume for a 0.5 M solution) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of 2-Fluoro-6-hydroxymethylpyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) to the flask, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-fluoro-6-formylpyridine by flash column chromatography on silica gel.
-
Protocol 1.1b: Manganese Dioxide Oxidation
Oxidation with activated manganese dioxide (MnO₂) is a useful alternative, particularly for benzylic and allylic alcohols.[5][6][7]
-
Materials:
-
2-Fluoro-6-hydroxymethylpyridine
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
-
Procedure:
-
To a solution of 2-Fluoro-6-hydroxymethylpyridine (1.0 equivalent) in DCM, add activated MnO₂ (5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-6-formylpyridine.
-
Purify by flash column chromatography if necessary.
-
1.2: Synthesis of Schiff Base Ligands from 2-Fluoro-6-formylpyridine
The resulting aldehyde can be readily condensed with primary amines to form Schiff base ligands.[8][9]
Protocol 1.2a: General Procedure for Schiff Base Formation
-
Materials:
-
2-Fluoro-6-formylpyridine
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2-Fluoro-6-formylpyridine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of the desired primary amine (1.0 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Caption: Workflow for Schiff base ligand synthesis.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C2 position susceptible to nucleophilic attack. This allows for the displacement of the fluoride ion by a variety of nucleophiles.[1][10][11]
Protocol 2.1: General Procedure for SNAr with an Amine Nucleophile
-
Materials:
-
2-Fluoro-6-hydroxymethylpyridine
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)
-
-
Procedure:
-
In a round-bottom flask, combine 2-Fluoro-6-hydroxymethylpyridine (1.0 equivalent), the amine nucleophile (1.2-2.0 equivalents), and the base (2.0-3.0 equivalents).
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data
Quantitative biological activity data for ligands derived directly from 2-Fluoro-6-hydroxymethylpyridine is not extensively available in the public domain. However, data from structurally related fluorinated pyridine and Schiff base compounds can provide valuable insights into their potential efficacy.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Analogous Pyridine-Based Schiff Bases
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyridine-derived Schiff Bases | S. aureus | 1.95 - 7.81 | [12] |
| Pyridine-derived Schiff Bases | E. coli | 1.95 - 7.81 | [12] |
| Pyridine-derived Schiff Bases | P. aeruginosa | 1.95 - 7.81 | [12] |
| Pyridine-derived Schiff Bases | C. albicans | 1.95 - 7.81 | [12] |
| Fluorinated Schiff Bases | S. aureus | 31.25 - 62.5 | [13] |
| Fluorinated Schiff Bases | E. coli | > 62.5 | [13] |
Table 2: Anticancer Activity (IC₅₀, µM) of Analogous Fluorinated Pyridine Compounds
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Pyridine Derivatives | HepG2 (Liver Cancer) | 4.25 - 51.59 | [14][15] |
| Fluorinated Pyridine Derivatives | MCF-7 (Breast Cancer) | 6.08 - 13.16 | [14][16] |
| Fluorinated Pyridine Derivatives | Caco-2 (Colon Cancer) | 7.83 - 13.61 | [15] |
| Platinum complexes with perfluoroalkyl-pyridine ligands | A549 (Lung Cancer) | Comparable to cisplatin | [17] |
| Fluorinated aminophenylhydrazines | A549 (Lung Cancer) | 0.64 | [18] |
Note: The data presented in these tables are for analogous compounds and should be used as a guide for designing and screening new ligands derived from 2-Fluoro-6-hydroxymethylpyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 7. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2-Fluoro-6-hydroxymethyl pyridine into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating the versatile building block, 2-Fluoro-6-hydroxymethyl pyridine, into a variety of heterocyclic scaffolds. This pyridine derivative is of significant interest in medicinal chemistry due to its dual reactivity, allowing for diverse synthetic transformations. The fluorine atom at the 2-position is highly activated for nucleophilic aromatic substitution (SNAr), while the hydroxymethyl group at the 6-position offers a handle for further functionalization or cyclization.
Overview of Synthetic Strategies
The incorporation of this compound into more complex molecules can be broadly categorized into two main approaches:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C2 position susceptible to attack by various nucleophiles. This is the most direct method for attaching the pyridine ring to other heterocyclic systems or functional groups.
-
Reactions involving the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can act as a nucleophile in cyclization reactions. These transformations can be performed before or after the SNAr step, providing strategic flexibility in synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom of this compound is an excellent leaving group in SNAr reactions. This allows for the formation of C-N, C-O, and C-S bonds, providing access to a wide range of substituted pyridines.
Reaction with N-Nucleophiles (Amines and N-Heterocycles)
The reaction of this compound with primary and secondary amines, as well as N-heterocycles, is a common strategy for building complex scaffolds.
Experimental Protocol: General Procedure for N-Arylation
A solution of this compound (1.0 eq.), the desired amine or N-heterocycle (1.0-1.5 eq.), and a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Examples of SNAr Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K2CO3 | DMSO | 120 | 12 | (6-(Morpholin-4-yl)pyridin-2-yl)methanol | 85 |
| Piperidine | DIPEA | DMF | 100 | 16 | (6-(Piperidin-1-yl)pyridin-2-yl)methanol | 82 |
| Indole | NaH | DMF | 80 | 8 | (6-(1H-Indol-1-yl)pyridin-2-yl)methanol | 75 |
| Pyrazole | K2CO3 | DMSO | 130 | 24 | (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanol | 78 |
Experimental Workflow for N-Arylation
Caption: Workflow for the N-arylation of this compound.
Reaction with O-Nucleophiles (Phenols and Alcohols)
The synthesis of aryloxy and alkoxy-pyridines can be achieved through the reaction of this compound with phenols and alcohols, typically in the presence of a strong base.
Experimental Protocol: General Procedure for O-Arylation/O-Alkylation
To a solution of the phenol or alcohol (1.1 eq.) in a polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH) (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the corresponding alkoxide or phenoxide. This compound (1.0 eq.) is then added, and the reaction mixture is heated. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Examples of SNAr Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | NaH | DMF | 100 | 6 | (6-Phenoxypyridin-2-yl)methanol | 90 |
| 4-Methoxyphenol | K2CO3 | DMSO | 120 | 12 | (6-(4-Methoxyphenoxy)pyridin-2-yl)methanol | 88 |
| Benzyl alcohol | NaH | THF | 65 | 18 | (6-(Benzyloxy)pyridin-2-yl)methanol | 70 |
Synthesis of Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused bicyclic heterocycles, which are prevalent in many biologically active molecules.
Synthesis of Pyrido[2,3-b][1][2]oxazines
Pyrido[2,3-b][1][2]oxazines can be synthesized through a tandem SNAr and intramolecular cyclization reaction.
Experimental Protocol: Synthesis of a Pyrido[2,3-b][1][2]oxazine Derivative
A mixture of this compound (1.0 eq.), an appropriate 2-aminoethanol derivative (1.2 eq.), and a base such as potassium carbonate (2.5 eq.) in a solvent like DMF is heated to reflux. The reaction proceeds via initial N-arylation followed by an intramolecular Williamson ether synthesis. After completion, the mixture is cooled, poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized to afford the pure pyrido[2,3-b][1][2]oxazine.
Reaction Pathway for Pyrido[2,3-b][1][2]oxazine Synthesis
Caption: Pathway for the synthesis of Pyrido[2,3-b][1][2]oxazines.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of fused heterocycles that can be accessed from this compound. This typically involves a multi-step sequence.
Experimental Protocol: Multi-step Synthesis of a Thieno[2,3-b]pyridine Derivative
-
Oxidation: The hydroxymethyl group of this compound is first oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide (MnO2) in a solvent such as dichloromethane (DCM).
-
Gewald Reaction: The resulting 2-fluoro-6-formylpyridine is then subjected to a Gewald reaction with a suitable active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine) in a solvent like ethanol. This one-pot reaction constructs the thiophene ring fused to the pyridine core.
Table 3: Multi-step Synthesis of a Thieno[2,3-b]pyridine
| Step | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1. Oxidation | MnO2, DCM, rt, 24 h | 6-Fluoro-pyridine-2-carbaldehyde | 95 |
| 2. Gewald Reaction | Malononitrile, Sulfur, Morpholine, EtOH, reflux, 4 h | 2-Amino-6-(hydroxymethyl)thieno[2,3-b]pyridine-3-carbonitrile | 70 (overall) |
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been explored as intermediates in the synthesis of various therapeutic agents, including kinase inhibitors. The ability to readily introduce diverse substituents at the 2-position via SNAr allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Logical Relationship in Kinase Inhibitor Synthesis
Caption: Logic flow for synthesizing kinase inhibitors from this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-hydroxymethyl pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Fluoro-6-hydroxymethyl pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocols outlined below focus on a multi-step synthesis beginning with readily available 2,6-lutidine. This route prioritizes scalability, efficiency, and the use of industrially relevant reagents and conditions. Alternative synthetic strategies are also discussed. All quantitative data is summarized in tables for comparative analysis, and experimental workflows are visualized using diagrams.
Introduction
This compound is a valuable building block in medicinal chemistry and process development. The presence of the fluorine atom at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the hydroxymethyl group at the 6-position provides a handle for further chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of considerable interest. This document outlines a robust and economically viable synthetic pathway suitable for large-scale production.
Recommended Large-Scale Synthetic Pathway
The recommended synthetic route commences with the chlorination of 2,6-lutidine, followed by a halogen exchange to introduce the fluorine atom. The methyl group of the resulting 2-fluoro-6-methylpyridine is then selectively oxidized to an aldehyde, which is subsequently reduced to the desired this compound.
Figure 1: Recommended synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methylpyridine from 2,6-Lutidine
This procedure describes the vapor-phase chlorination of 2,6-lutidine, a method suitable for continuous large-scale production.
Protocol:
-
Reactor Setup: A fixed-bed reactor is loaded with a suitable catalyst, such as activated carbon-supported metal oxides (e.g., Fe, Zn).
-
Vaporization: 2,6-Lutidine is vaporized and mixed with a preheated carrier gas (e.g., nitrogen) and chlorine gas.
-
Reaction: The gas mixture is passed through the heated catalyst bed. The reaction temperature is maintained between 180-320°C.
-
Condensation and Purification: The reaction product stream is cooled to condense the chlorinated pyridines. The crude product is then purified by fractional distillation to isolate 2-chloro-6-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2,6-Lutidine | [1] |
| Reagent | Chlorine Gas | [1] |
| Catalyst | Activated carbon with metal ion oxides | [1] |
| Temperature | 180-320°C | [1] |
| Yield | >75% | [1] |
Step 2: Synthesis of 2-Fluoro-6-methylpyridine via Halogen Exchange
This protocol details the fluorination of 2-chloro-6-methylpyridine using a halogen exchange (Halex) reaction, a common industrial method for producing fluorinated aromatics.
Protocol:
-
Reactor Charging: A high-pressure reactor is charged with 2-chloro-6-methylpyridine and a fluorinating agent, such as anhydrous potassium fluoride (KF) or a mixture of potassium fluoride and cesium fluoride (CsF).
-
Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is used.
-
Reaction Conditions: The mixture is heated to a temperature range of 180-250°C under pressure. The reaction progress is monitored by gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to yield pure 2-fluoro-6-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-methylpyridine | [2][3] |
| Reagent | Anhydrous KF, CsF (optional) | [2][3] |
| Solvent | DMSO or Sulfolane | [2] |
| Temperature | 180-250°C | [2] |
| Yield | >80% | [2] |
Step 3: Selective Oxidation of 2-Fluoro-6-methylpyridine to 2-Fluoro-6-formylpyridine
The selective oxidation of the methyl group in the presence of the pyridine ring and a fluorine atom is a critical step. Over-oxidation to the carboxylic acid is a potential side reaction. A mild and selective oxidizing agent is required.
Protocol:
-
Reactor Setup: A stirred tank reactor is charged with 2-fluoro-6-methylpyridine and a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and acetic acid.
-
Oxidizing Agent: Selenium dioxide (SeO₂) is added portion-wise to control the reaction exotherm.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature, typically between 80-120°C, and stirred until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove selenium byproducts. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or crystallization to afford 2-fluoro-6-formylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-methylpyridine | [4] |
| Reagent | Selenium Dioxide (SeO₂) | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Temperature | 80-120°C | [4] |
| Yield | Moderate to good (specifics vary) | [4] |
Step 4: Reduction of 2-Fluoro-6-formylpyridine to this compound
The final step involves the reduction of the aldehyde to the corresponding alcohol. This is typically a high-yielding and straightforward transformation.
Protocol:
-
Reaction Setup: A reactor is charged with 2-fluoro-6-formylpyridine and a suitable protic solvent, such as methanol or ethanol.
-
Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (typically 0-25°C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred until complete conversion of the aldehyde is observed (monitored by TLC or HPLC).
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-formylpyridine | General knowledge |
| Reagent | Sodium Borohydride (NaBH₄) | General knowledge |
| Solvent | Methanol or Ethanol | General knowledge |
| Temperature | 0-25°C | General knowledge |
| Yield | >90% | General knowledge |
Alternative Synthetic Routes
While the recommended pathway is robust, alternative strategies can be considered depending on the availability of starting materials and specific process requirements.
Route B: Halogen Exchange on a Pre-functionalized Pyridine
This route involves the synthesis of a chloro- or bromo-substituted hydroxymethyl pyridine followed by fluorination.
Figure 2: Alternative synthetic route via a chlorinated intermediate.
Considerations:
-
The hydroxymethyl group must be stable under the conditions required for the halogen exchange reaction.
-
Protection of the alcohol may be necessary, adding extra steps to the synthesis.
Data Summary
The following table summarizes the key quantitative data for the recommended synthetic pathway.
| Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| 1 | 2,6-Lutidine | 2-Chloro-6-methylpyridine | Cl₂, Catalyst | >75% | >98% (after distillation) |
| 2 | 2-Chloro-6-methylpyridine | 2-Fluoro-6-methylpyridine | KF, DMSO | >80% | >99% (after distillation) |
| 3 | 2-Fluoro-6-methylpyridine | 2-Fluoro-6-formylpyridine | SeO₂, Acetic Acid | 60-80% | >97% (after purification) |
| 4 | 2-Fluoro-6-formylpyridine | This compound | NaBH₄, Methanol | >90% | >99% (after work-up) |
Safety Considerations
-
Chlorination: Chlorine gas is highly toxic and corrosive. This step should be performed in a well-ventilated area with appropriate safety equipment and scrubbing systems for off-gases.
-
Fluorination: Anhydrous hydrogen fluoride (HF) can be generated during halogen exchange reactions. Appropriate materials of construction and safety protocols for handling HF are essential.
-
Oxidation: Selenium dioxide is toxic. Handle with care in a fume hood and use appropriate personal protective equipment.
-
General: All reactions should be carried out by trained personnel in a facility equipped to handle large-scale chemical synthesis. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These procedures should be adapted and optimized for specific laboratory or plant conditions. All work should be conducted with appropriate safety precautions.
References
- 1. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. 2-Fluoro-6-formylpyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-6-hydroxymethyl Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Fluoro-6-hydroxymethyl pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Q: I am trying to purify my this compound derivative using silica gel column chromatography, but I am observing significant peak tailing and poor separation from impurities. What could be the cause and how can I resolve this?
A: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution of the compound. This results in broad, tailing peaks and consequently, poor separation.
Potential Solutions:
-
Addition of a Basic Modifier to the Eluent: To mitigate the interaction between the basic pyridine and the acidic silica gel, a small amount of a basic modifier can be added to the mobile phase.[1] Triethylamine (TEA) is a common choice.
-
Use of an Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography (HPLC): For challenging separations, High-Performance Liquid Chromatography (HPLC) with a C18 or other suitable reverse-phase column can provide better resolution. Isomeric products of some 2-fluoropyridine derivatives that were inseparable by standard silica gel chromatography have been successfully separated by HPLC.
Issue 2: Difficulty in Removing Polar Impurities
Q: My crude this compound derivative contains polar impurities that are co-eluting with my product during column chromatography. How can I effectively remove them?
A: The presence of both a polar hydroxymethyl group and a basic pyridine nitrogen can make the polarity of your target compound similar to that of certain byproducts, such as starting materials or over-oxidized species.
Potential Solutions:
-
Acid-Base Extraction: This technique exploits the basicity of the pyridine ring to separate it from non-basic impurities.[1] By washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl), the pyridine derivative will be protonated and move to the aqueous layer. The organic layer containing non-basic impurities can then be discarded. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) will deprotonate your compound, allowing it to be re-extracted into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. The choice of solvent is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
Issue 3: Product Decomposition or Reaction During Purification
Q: I suspect my this compound derivative is degrading during purification. What are the possible reasons and how can I prevent this?
A: Certain functionalities on the pyridine ring can be sensitive to the purification conditions.
Potential Causes and Preventive Measures:
-
Harsh pH Conditions: Strong acidic or basic conditions during acid-base extraction or chromatography can potentially lead to degradation or side reactions. Use of mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) is recommended.
-
Reactive Solvents: Some solvents may react with your compound. For instance, dichloromethane (DCM) has been reported to react with some pyridine derivatives at room temperature to form bispyridinium dichlorides.[2]
-
Thermal Instability: If using distillation, be aware of the thermal stability of your compound. High temperatures can cause decomposition. Vacuum distillation is a safer option for thermally sensitive compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials (e.g., the corresponding pyridine N-oxide if that is the precursor).
-
Over-oxidized or under-reduced species if the hydroxymethyl group is introduced via oxidation or reduction.
-
Byproducts from the fluorination step.
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Dimerized or polymerized products.
Q2: Can I use recrystallization to purify my this compound derivative? What solvents are recommended?
A2: Recrystallization is a powerful technique for purifying solid compounds. However, pyridine derivatives can sometimes be challenging to crystallize. The choice of solvent is critical and often requires experimentation. A good starting point is to test solvent systems of varying polarities. Some commonly used solvents for the recrystallization of pyridine derivatives include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, or water (if the compound is sufficiently polar).
-
Solvent Mixtures: A common strategy is to dissolve the compound in a solvent in which it is highly soluble (e.g., a polar solvent like ethanol or ethyl acetate) and then slowly add a solvent in which it is poorly soluble (an "anti-solvent," e.g., a non-polar solvent like hexanes or petroleum ether) until turbidity is observed, followed by heating to redissolve and slow cooling.
Q3: My compound is an oil. What is the best purification strategy?
A3: For oily products, column chromatography is the most common and effective purification method. If standard silica gel chromatography with a modified eluent does not provide sufficient purity, consider using a different stationary phase like alumina or employing reverse-phase HPLC. Vacuum distillation can also be an option if the compound is sufficiently volatile and thermally stable.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Derivatives
| Purification Technique | Principle | Advantages | Common Challenges for this compound Derivatives |
| Column Chromatography | Differential adsorption onto a stationary phase | Versatile, applicable to a wide range of compounds | Peak tailing due to basicity, co-elution with polar impurities.[1] |
| Acid-Base Extraction | Exploits the basicity of the pyridine ring | Effective for removing non-basic impurities | Potential for emulsion formation, product may have some water solubility. |
| Recrystallization | Differential solubility in a given solvent | Can yield highly pure crystalline products | Finding a suitable solvent can be challenging, may not be suitable for oily products. |
| Distillation | Separation based on boiling points | Effective for volatile compounds | Potential for thermal degradation of the hydroxymethyl group.[1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash 1-2 more times.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the solution is basic (check with pH paper).
-
Extract the product from the basified aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Column Chromatography with a Basic Modifier
-
Choose an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis.
-
Add a small amount of triethylamine (TEA) to the eluent (typically 0.1-1% by volume).
-
Prepare the column by packing silica gel in the TEA-modified eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the TEA-modified eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting the purification of this compound derivatives.
References
Technical Support Center: Halogenation of 2-Fluoro-6-hydroxymethyl pyridine
Welcome to the technical support resource for the halogenation of 2-Fluoro-6-hydroxymethyl pyridine. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of halogenating this compound?
The primary objective is to convert the hydroxymethyl group (-CH₂OH) into a halomethyl group (-CH₂X, where X = Cl, Br, I). This transformation is a crucial step in synthetic pathways, as the resulting halomethyl pyridine is a versatile intermediate for introducing the pyridine moiety into larger molecules through nucleophilic substitution reactions. These intermediates are valuable in the development of pharmaceuticals and agrochemicals.[1][2]
Q2: Which reagents are typically used for this halogenation?
The conversion of the primary alcohol on the pyridine ring to an alkyl halide is commonly achieved using standard halogenating agents. For chlorination, thionyl chloride (SOCl₂) or cyanuric chloride are often employed.[3] For bromination, reagents like phosphorus tribromide (PBr₃) are suitable. The choice of reagent can influence reaction conditions and the side product profile.
Q3: What are the most common side reactions to expect?
The most frequently encountered side reaction is the over-halogenation of the desired product, where the fluorine atom on the pyridine ring is substituted by the halogenating agent. For instance, when using thionyl chloride for chlorination, the formation of 2-chloro-6-(chloromethyl)pyridine is a known issue, especially with prolonged reaction times or elevated temperatures.[3] Other potential side reactions include oxidation of the alcohol to an aldehyde or carboxylic acid, and reactions involving the pyridine nitrogen.
Q4: How does the pyridine ring's electron-deficient nature affect the reaction?
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[4][5] While the primary reaction occurs at the hydroxymethyl side chain, harsh conditions can sometimes lead to undesired reactions on the ring itself. The nitrogen atom's basicity can also lead to salt formation with acidic byproducts (like HCl from SOCl₂), which can affect reaction kinetics and product stability.[2]
Q5: What purification methods are recommended for the final product?
Purification can be challenging due to the similar physical properties of the desired product and certain byproducts, such as the over-halogenated species.[3] Standard techniques like column chromatography on silica gel are often effective.[3] Careful selection of the eluent system is critical to achieve good separation. Distillation under reduced pressure can also be an option for thermally stable compounds.
Troubleshooting Guide
This section addresses specific problems that may arise during the halogenation of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired halomethyl product. | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction closely using TLC or GC-MS to ensure completion. Consider slightly increasing the equivalents of the halogenating agent. 2. Use milder reaction conditions (e.g., lower temperature, alternative reagent like cyanuric chloride instead of SOCl₂).[3] Ensure the reaction is performed under an inert, anhydrous atmosphere. 3. Optimize the temperature. For SOCl₂, reactions are often performed at 0 °C to room temperature to control reactivity.[3] |
| Presence of a significant amount of 2-Chloro-6-(chloromethyl)pyridine byproduct (in chlorination reactions). | Over-halogenation due to harsh conditions (excess reagent, high temperature, or long reaction time). | 1. Reduce the reaction temperature (e.g., maintain at 0 °C).[3] 2. Carefully control the stoichiometry of the chlorinating agent. 3. Reduce the overall reaction time, stopping the reaction as soon as the starting material is consumed. 4. Consider using a milder chlorinating agent, such as the adduct of cyanuric chloride and DMF.[3] |
| Formation of a dark-colored, tar-like substance. | Polymerization or decomposition, potentially catalyzed by acidic byproducts or high temperatures. | 1. Ensure the reaction is run at the lowest effective temperature. 2. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge acidic byproducts like HCl or HBr. 3. Ensure all reagents and solvents are anhydrous. |
| Starting material remains even after extended reaction time. | 1. Insufficient amount of halogenating agent. 2. Deactivation of the reagent due to moisture. 3. Low reaction temperature. | 1. Increase the equivalents of the halogenating agent incrementally. 2. Use freshly distilled or high-purity reagents and ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Product decomposes during aqueous workup. | The halomethyl group can be susceptible to hydrolysis back to the alcohol, especially under basic or strongly acidic conditions. | 1. Use a neutral or mildly acidic aqueous wash (e.g., cold saturated NaHCO₃ followed by brine). 2. Minimize the time the product is in contact with the aqueous phase. 3. Ensure the workup is performed at a low temperature (e.g., using an ice bath). |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)[4]
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.1 - 1.5 equiv) dropwise to the cooled solution via the dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by slowly pouring it over crushed ice.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-6-(chloromethyl)pyridine.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 - 0.5 equiv) dropwise to the cooled solution.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the halogenation of this compound.
Caption: Troubleshooting workflow for halogenation side reactions.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-hydroxymethyl pyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-6-hydroxymethyl pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis of this important pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely utilized and reliable two-step synthetic pathway starts from commercially available 2-Fluoro-6-methylpyridine. The methyl group is first oxidized to a carboxylic acid, which is then subsequently reduced to the desired hydroxymethyl group.
Q2: What are the critical parameters to control during the oxidation of 2-Fluoro-6-methylpyridine?
A2: The key parameters to monitor during the oxidation step are temperature, reaction time, and the molar ratio of the oxidizing agent. Over-oxidation can lead to pyridine ring cleavage, while incomplete oxidation will result in low yields and difficult purification.
Q3: Which reducing agents are suitable for the conversion of 2-Fluoro-6-pyridinecarboxylic acid to this compound?
A3: Strong hydride-reducing agents are typically employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective choice. It is crucial to perform the reaction under anhydrous conditions to prevent quenching of the reducing agent.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the oxidation and reduction steps. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be utilized.
Q5: What are the common impurities I should expect, and how can they be removed?
A5: In the oxidation step, unreacted starting material and over-oxidation byproducts may be present. In the reduction step, the corresponding carboxylic acid may remain if the reaction is incomplete. Purification can be achieved through column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the oxidation of 2-Fluoro-6-methylpyridine | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate stirring. |
| Degradation of the product. | Use a milder oxidizing agent or perform the reaction at a lower temperature. | |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure the pH is correctly adjusted during the workup to isolate the carboxylic acid. | |
| Over-oxidation and ring cleavage | Reaction conditions are too harsh. | Decrease the amount of oxidizing agent, lower the reaction temperature, or shorten the reaction time. |
| Incomplete reduction of the carboxylic acid | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., LiAlH₄). |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Low reaction temperature. | Perform the reaction at a suitable temperature as specified in the protocol, which may involve gentle reflux. | |
| Difficulty in isolating the final product | Product is highly soluble in the aqueous phase during workup. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Product decomposition during purification | Product instability on silica gel. | Deactivate the silica gel with a small amount of triethylamine before use. Alternatively, consider purification by recrystallization. |
Experimental Protocols
Protocol 1: Oxidation of 2-Fluoro-6-methylpyridine to 2-Fluoro-6-pyridinecarboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-methylpyridine (1.0 eq) in a suitable solvent such as water or a mixture of pyridine and water.
-
Addition of Oxidant: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (approx. 3.0 eq), to the solution in portions. The addition should be done at a controlled temperature, typically starting at room temperature and then gently heating.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 100 °C) and monitor the progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the mixture to remove MnO₂. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-Fluoro-6-pyridinecarboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of 2-Fluoro-6-pyridinecarboxylic acid to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in an anhydrous etheral solvent like tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 2-Fluoro-6-pyridinecarboxylic acid (1.0 eq) in anhydrous THF to the suspension.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the oxidation step.
Caption: Troubleshooting logic for the reduction step.
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Fluoro-6-hydroxymethyl pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-hydroxymethyl pyridine. This guide provides detailed troubleshooting for low conversion rates in nucleophilic aromatic substitution (SNAr) reactions and other common transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion of my this compound starting material in an SNAr reaction?
A1: Low conversion rates in SNAr reactions with this compound can stem from several factors. The primary suspects are suboptimal reaction conditions, interference from the hydroxymethyl group, and reagent quality. The hydroxymethyl group, with a predicted pKa of approximately 13.08, can be deprotonated by the base, leading to side reactions. Additionally, the resulting alkoxide can act as an intramolecular nucleophile, leading to the formation of a stable six-membered ring via an intramolecular Williamson ether synthesis, a common side reaction for such structures.
Q2: What are the most common side reactions with this compound?
A2: The most prevalent side reaction is the intramolecular cyclization to form a furo[2,3-b]pyridine derivative, especially under basic conditions. Other potential side reactions include decomposition of the starting material or product under harsh conditions (e.g., high temperatures or very strong bases) and reactions involving impurities in the starting materials or solvents.
Q3: Should I protect the hydroxymethyl group before starting my reaction?
A3: Protecting the hydroxymethyl group is a highly recommended strategy to prevent intramolecular side reactions and improve the conversion to your desired product. The choice of protecting group is critical and should be stable to the basic conditions of the SNAr reaction.
Q4: What are the best practices for setting up an SNAr reaction with this substrate?
A4: Key best practices include:
-
Using a suitable protecting group for the hydroxymethyl functionality.
-
Carefully selecting a base that is strong enough to deprotonate the nucleophile but not the protected alcohol.
-
Using anhydrous solvents to prevent unwanted side reactions with water.
-
Optimizing the reaction temperature and time.
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Ensuring the purity of all reagents.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in your this compound reactions.
Problem 1: Low to No Product Formation with Significant Starting Material Remaining
This is the most common issue and often points to problems with reaction conditions or interference from the hydroxymethyl group.
Caption: A decision tree for troubleshooting low SNAr conversion.
| Potential Cause | Recommended Action | Experimental Details & Rationale |
| Intramolecular Cyclization | Protect the hydroxymethyl group. | The alkoxide formed from the deprotonation of the hydroxymethyl group can attack the C-F bond. A silyl ether protecting group, such as TBDMS (tert-butyldimethylsilyl), is often a good choice as it is stable under many SNAr conditions but can be easily removed later. |
| Inappropriate Base | Use a weaker, non-nucleophilic base. | If the hydroxymethyl group is unprotected, a strong base like NaH or KOtBu can readily deprotonate it. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃. These are often sufficient to deprotonate the incoming nucleophile without significantly affecting the hydroxymethyl group. |
| Suboptimal Temperature | Screen a range of temperatures. | SNAr reactions on fluoropyridines are often faster than on their chloro-analogs, but some reactions still require heating.[1] Start at room temperature and gradually increase to 50-100 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing degradation. |
| Incorrect Solvent | Use an appropriate polar aprotic solvent. | Solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can solvate the intermediate Meisenheimer complex.[2] Ensure the solvent is anhydrous, as water can consume the base and lead to hydrolysis of the starting material. |
| Reagent Purity/Stoichiometry | Verify the purity and stoichiometry of your reagents. | Ensure your this compound and nucleophile are pure. Impurities can interfere with the reaction. Accurately measure the stoichiometry of your reagents; an excess of the nucleophile and base is often used. |
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group (TBDMS Ether)
This protocol describes the protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common and robust protecting group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for TBDMS protection.
Protocol 2: General SNAr Reaction with a Protected Substrate
This protocol provides a general procedure for the SNAr reaction of 2-Fluoro-6-(TBDMS-oxymethyl)pyridine with a generic amine nucleophile.
Materials:
-
2-Fluoro-6-(TBDMS-oxymethyl)pyridine
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-6-(TBDMS-oxymethyl)pyridine (1.0 eq), the amine nucleophile (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature.
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Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Caption: The general mechanism of the SNAr reaction.
Data Summary
Table 1: Comparison of Bases for SNAr on Functionalized Pyridines
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | 10.3 | DMF, 80-120 °C | Mild, inexpensive, good for many nucleophiles. | May not be strong enough for weakly acidic nucleophiles. |
| Cs₂CO₃ | 10.3 | DMF or Dioxane, RT-100 °C | More soluble and often more effective than K₂CO₃. | More expensive. |
| KOtBu | 19.2 | THF or t-BuOH, 0 °C to RT | Very strong base, effective for weakly acidic nucleophiles. | Can deprotonate the hydroxymethyl group if unprotected.[1] |
| NaH | ~36 | THF or DMF, 0 °C to RT | Strong, non-nucleophilic base. | Can deprotonate the hydroxymethyl group. Reacts violently with water. |
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Stability (to Base) | Cleavage Conditions |
| tert-Butyldimethylsilyl | TBDMS | Good | TBAF, HF, Acetic Acid |
| Triethylsilyl | TES | Moderate | TBAF, HF, Acetic Acid |
| Methoxymethyl | MOM | Good | Acid (e.g., HCl) |
| Benzyl | Bn | Excellent | Hydrogenolysis (H₂, Pd/C) |
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your reactions. Experimental conditions may need to be further tailored for your specific nucleophile and desired product. Always consult relevant literature and safety data sheets before conducting any experiment.
References
Technical Support Center: Production of 2-Fluoro-6-hydroxymethyl pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Fluoro-6-hydroxymethyl pyridine.
I. Synthetic Workflow Overview
The production of this compound is typically achieved through a two-step process starting from 2-Fluoro-6-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the carboxylic acid to the desired hydroxymethyl group.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management.
| Problem | Potential Cause | Recommended Solution | Analytical Method for Detection |
| Step 1: Oxidation | |||
| Low conversion of 2-Fluoro-6-methylpyridine | Insufficient oxidant (e.g., KMnO₄).[1] | Increase the molar ratio of the oxidant to the starting material. | GC-MS, HPLC, ¹H NMR |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side reactions. | GC-MS, HPLC | |
| Poor solubility of starting material. | Use a co-solvent system to improve solubility. | Visual observation, HPLC | |
| Formation of over-oxidized byproducts (e.g., pyridine-2,6-dicarboxylic acid) | Excess oxidant.[2] | Carefully control the stoichiometry of the oxidant. | HPLC, LC-MS |
| High reaction temperature or prolonged reaction time. | Optimize reaction temperature and time. Monitor reaction progress closely. | HPLC, LC-MS | |
| Incomplete removal of MnO₂ | Inefficient filtration. | Use a filter aid (e.g., Celite) and ensure thorough washing of the filter cake. | Visual observation, ICP-MS of final product |
| Step 2: Reduction | |||
| Incomplete reduction of 2-Fluoro-6-pyridinecarboxylic acid | Insufficient reducing agent (e.g., LiAlH₄).[3] | Use a sufficient excess of the reducing agent. | HPLC, LC-MS, ¹H NMR |
| Deactivated reducing agent. | Use freshly opened or properly stored reducing agent. | Repeat reaction with fresh reagent | |
| Formation of unknown byproducts | Reaction with solvent. | Ensure the use of anhydrous solvents (e.g., dry THF or ether) with LiAlH₄.[4] | GC-MS, LC-MS |
| Over-reduction (cleavage of the C-F bond) | Use a milder reducing agent or control the reaction temperature at a lower range. | ¹⁹F NMR, GC-MS | |
| Difficult work-up (emulsion formation) | Quenching procedure. | Follow a standard Fieser work-up for LiAlH₄ reactions. | Visual observation |
| Purification | |||
| Co-elution of impurities during column chromatography | Similar polarity of product and impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. | TLC, HPLC |
| Product loss during extraction | Incorrect pH during work-up. | Adjust the pH of the aqueous layer to optimize the partitioning of the product into the organic layer. | HPLC analysis of aqueous and organic layers |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final product?
A1: The most common impurities include unreacted starting material (2-Fluoro-6-methylpyridine), the intermediate (2-Fluoro-6-pyridinecarboxylic acid), and potentially over-oxidized byproducts from the first step. In the reduction step, incomplete reduction can leave the carboxylic acid intermediate as an impurity.
Q2: How can I effectively monitor the progress of the oxidation reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak (the carboxylic acid) will indicate reaction progression. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the consumption of the volatile starting material.
Q3: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent. Are there any alternatives for the reduction of 2-Fluoro-6-pyridinecarboxylic acid?
A3: While LiAlH₄ is effective, other reducing agents like borane-tetrahydrofuran complex (B₂H₆·THF) can also be used for the reduction of carboxylic acids to alcohols.[3] These might offer different selectivity and easier work-up procedures. However, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[5]
Q4: What is the best way to purify the final product, this compound?
A4: Purification is typically achieved by column chromatography on silica gel. The choice of eluent is crucial and should be determined by TLC analysis. A gradient of ethyl acetate in hexanes is a common starting point. Alternatively, acid-base extraction can be employed to remove acidic or basic impurities before chromatography.
Q5: I am observing a significant amount of starting material even after a long reaction time in the oxidation step. What should I do?
A5: This indicates a low reaction rate or incomplete reaction. You can try incrementally increasing the reaction temperature or adding a phase-transfer catalyst if you are using a two-phase system (e.g., with KMnO₄ in water). Also, ensure that your starting material is of high purity, as certain impurities can inhibit the reaction.
IV. Experimental Protocols (Illustrative Examples)
These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Step 1: Oxidation of 2-Fluoro-6-methylpyridine to 2-Fluoro-6-pyridinecarboxylic acid
Caption: Workflow for the oxidation of 2-Fluoro-6-methylpyridine.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2-Fluoro-6-methylpyridine in water.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) in water. Add the KMnO₄ solution dropwise to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 10°C) with an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a small amount of ethanol until the purple color disappears.
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Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
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Combine the filtrates and cool in an ice bath. Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4 to precipitate the 2-Fluoro-6-pyridinecarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of 2-Fluoro-6-pyridinecarboxylic acid to this compound
Caption: Workflow for the reduction of 2-Fluoro-6-pyridinecarboxylic acid.
Methodology:
-
Reaction Setup: In a dry, nitrogen-purged round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve 2-Fluoro-6-pyridinecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and then more water. The ratio of carboxylic acid to water to 15% NaOH to water is typically 1:1:1:3 by weight.
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter off the aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
V. Impurity Management Logic
References
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
scaling up 2-Fluoro-6-hydroxymethyl pyridine synthesis from lab to pilot plant
Technical Support Center: Synthesis of 2-Fluoro-6-hydroxymethyl pyridine
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for scaling up the synthesis from a laboratory setting to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound? A1: A robust and scalable three-step synthesis route starts from commercially available 2-Chloro-6-methylpyridine. The sequence involves:
-
Oxidation: The methyl group is oxidized to a carboxylic acid.
-
Fluorination: A Halogen Exchange (Halex) reaction replaces the chloro group with a fluoro group.
-
Reduction: The carboxylic acid is reduced to the hydroxymethyl group.
Q2: What are the most critical parameters to control during the Halex fluorination step? A2: The Halex reaction is highly sensitive to several parameters. Key controls include:
-
Water Content: The reaction requires strictly anhydrous conditions. Water significantly reduces the nucleophilicity of the fluoride ion, hindering the reaction.
-
Temperature: These reactions often require high temperatures to proceed efficiently, but overheating can lead to side reactions and decomposition.
-
Fluoride Source: Anhydrous potassium fluoride (KF) is common, often used with a phase-transfer catalyst to improve solubility. Cesium fluoride (CsF) is more reactive but also more expensive.
-
Solvent: High-boiling point, polar aprotic solvents like DMSO, DMF, or Sulfolane are typically required.
Q3: What are the primary safety concerns when scaling this synthesis to a pilot plant? A3: The primary safety concerns are:
-
Thermal Runaway: The Halex reaction is exothermic. Poor heat dissipation at a larger scale can lead to a thermal runaway, causing a rapid increase in temperature and pressure. A thorough Process Safety Management (PSM) review, including reaction calorimetry, is essential.
-
Hazardous Reagents: Handling large quantities of fluorinating agents, strong oxidizers (like nitric acid or permanganate), and reducing agents (like boranes) requires specialized equipment and stringent safety protocols.
-
Pressure Build-up: Oxidation and fluorination steps can generate gaseous byproducts, leading to pressure build-up in a sealed reactor. Adequate venting and pressure monitoring are critical.
Q4: How can I monitor the progress of these reactions? A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Useful for quick qualitative checks at the lab scale.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of products, especially for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction mixtures containing non-volatile compounds like carboxylic acids.
Troubleshooting Guides
Problem 1: Low Yield in Halex Fluorination Step
| Possible Cause | Suggested Solution |
| Presence of Water | Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous grade solvents and dry the KF by heating under vacuum before use. |
| Inefficient Fluoride Source | Consider using spray-dried potassium fluoride for higher surface area. Alternatively, switch to the more reactive Cesium Fluoride (CsF) or use a phase-transfer catalyst (e.g., tetrabutylammonium chloride) to enhance KF solubility and reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments. Determine the optimal temperature in the lab before scaling up. Note that Halex reactions often require temperatures above 130 °C. |
| Poor Mixing | In a pilot plant reactor, ensure the agitator speed and design are sufficient to keep the heterogeneous mixture (solid KF in liquid) well-suspended. |
Problem 2: Incomplete Oxidation of the Methyl Group
| Possible Cause | Suggested Solution |
| Insufficient Oxidant | Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄ or nitric acid). Perform stoichiometric calculations carefully. |
| Low Reaction Temperature | Many oxidation reactions require elevated temperatures to initiate and sustain. Ensure the reaction has reached the target temperature. |
| Phase Transfer Issues | If using a biphasic system (e.g., KMnO₄ in water with an organic substrate), add a phase-transfer catalyst to improve the reaction rate. |
Problem 3: Formation of Impurities During Reduction
| Possible Cause | Suggested Solution |
| Over-reduction | If using a very strong reducing agent, over-reduction of the pyridine ring can occur. Use a milder or more selective reagent, such as borane-THF complex (BH₃·THF). |
| Ester Formation (if using alcohol solvent) | The carboxylic acid can react with alcohol solvents to form an ester, which may be harder to reduce. Use a non-reactive solvent like THF or dioxane. |
| Workup Issues | Ensure the quenching process is controlled and effectively neutralizes any remaining reducing agent before purification. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Step 1: Oxidation of 2-Chloro-6-methylpyridine to 2-Chloro-6-pyridinecarboxylic Acid
-
To a solution of 2-Chloro-6-methylpyridine (1 eq.) in water, add Potassium Permanganate (KMnO₄, ~3 eq.) portion-wise while monitoring the temperature.
-
Heat the mixture to reflux (approx. 95-100 °C) and maintain for 4-6 hours until a brown precipitate of MnO₂ forms and the starting material is consumed (monitor by TLC/GC-MS).
-
Cool the reaction mixture to room temperature and filter off the MnO₂.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and acidify with concentrated HCl to pH ~3-4 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 2-Chloro-6-pyridinecarboxylic Acid.
Step 2: Fluorination to 6-Fluoro-2-pyridinecarboxylic Acid (Halex Reaction)
-
Charge a dry flask with spray-dried Potassium Fluoride (KF, 3-4 eq.) and anhydrous DMSO.
-
Heat the mixture to 140-150 °C with vigorous stirring.
-
Add 2-Chloro-6-pyridinecarboxylic Acid (1 eq.) portion-wise over 30 minutes.
-
Maintain the reaction at 150 °C for 8-12 hours, monitoring by HPLC.
-
After completion, cool the mixture, pour it into ice water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 6-Fluoro-2-pyridinecarboxylic Acid.
Step 3: Reduction to this compound
-
Suspend 6-Fluoro-2-pyridinecarboxylic Acid (1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Borane-THF complex solution (BH₃·THF, ~2-3 eq.) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison
The following tables provide a summary of typical parameters and considerations when scaling the synthesis from a laboratory (100 g scale) to a pilot plant (10 kg scale).
Table 1: Oxidation Step
| Parameter | Lab Scale (100 g) | Pilot Plant (10 kg) | Key Considerations for Scale-Up |
| Reactor | 2 L Round Bottom Flask | 200 L Glass-Lined Steel Reactor | Material compatibility, heat transfer surface area. |
| Reagent Addition | Manual, portion-wise | Metering pump for controlled addition | Control exotherm, prevent localized heating. |
| Temperature | 95-100 °C | 95-100 °C | Requires efficient heating jacket (steam/oil). |
| Mixing | Magnetic stirrer | Overhead mechanical agitator | Ensure homogeneity and prevent solids from settling. |
| Workup | Gravity/Vacuum Filtration | Centrifuge or Filter Press | Efficient solid-liquid separation at scale. |
| Typical Yield | 75-85% | 70-80% | Yields may be slightly lower due to transfer losses. |
Table 2: Halex Fluorination Step
| Parameter | Lab Scale (100 g) | Pilot Plant (10 kg) | Key Considerations for Scale-Up |
| Reactor | 1 L 3-Neck Flask | 150 L Hastelloy or SS Reactor | Corrosion resistance, high-pressure rating. |
| Solvent/Reagents | Anhydrous grade | Technical grade, dried in situ | Water content is critical; verify before use. |
| Temperature | 150 °C | 150 °C | Precise temperature control is vital to prevent runaway. |
| Heat Transfer | Heating mantle | Thermal fluid system | Must handle strong exotherm; cooling loop essential. |
| Pressure | Atmospheric | Atmospheric (with N₂ blanket) | Monitor for any pressure build-up. |
| Typical Yield | 70-80% | 65-75% | Longer reaction times or higher temps might be needed. |
Table 3: Reduction Step
| Parameter | Lab Scale (100 g) | Pilot Plant (10 kg) | Key Considerations for Scale-Up |
| Reactor | 2 L 3-Neck Flask | 200 L Glass-Lined Steel Reactor | Ensure dry, inert atmosphere (Nitrogen). |
| Reagent Addition | Dropping funnel | Dosing pump from a contained system | Highly exothermic; slow, subsurface addition is key. |
| Temperature | 0 °C to 65 °C | 0 °C to 65 °C | Requires a powerful cooling system to manage exotherm. |
| Quenching | Slow manual addition | Controlled pump addition into a separate vessel | Very hazardous step; potential for H₂ gas evolution. |
| Purification | Column Chromatography | Distillation or Crystallization | Chromatography is generally not feasible at this scale. |
| Typical Yield | 80-90% | 75-85% | Purity profile may differ based on purification method. |
Visualizations (Graphviz)
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield in the Halex fluorination step.
Caption: Key considerations for scaling up chemical synthesis to a pilot plant.
analytical methods for detecting byproducts in 2-Fluoro-6-hydroxymethyl pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of 2-Fluoro-6-hydroxymethyl pyridine synthesis.
Synthesis Workflow and Potential Byproducts
The synthesis of this compound typically proceeds via a two-step process starting from 2-fluoro-6-methylpyridine. The methyl group is first oxidized to a carboxylic acid, which is then reduced to the hydroxymethyl group.
Troubleshooting Guides
This section addresses common issues encountered during the analytical monitoring of the synthesis reaction.
| Problem | Potential Cause | Recommended Solution |
| HPLC: Unexpected peak eluting before the main product. | This could be the unreacted starting material, 2-fluoro-6-methylpyridine , which is less polar than the product. | 1. Inject a standard of 2-fluoro-6-methylpyridine to confirm its retention time. 2. Optimize the oxidation reaction time or temperature to ensure complete conversion. |
| HPLC: Unexpected peak eluting after the main product. | This is likely the intermediate, 2-fluoro-6-pyridinecarboxylic acid , which is more polar. | 1. Inject a standard of 2-fluoro-6-pyridinecarboxylic acid to confirm its retention time. 2. Ensure the reduction step goes to completion by checking the reducing agent's activity and reaction time. |
| HPLC: A small, persistent peak near the main product peak. | This could be an impurity from the starting material, such as 2-chloro-6-methylpyridine , carried through the synthesis. | 1. Analyze the starting 2-fluoro-6-methylpyridine by HPLC to check for this impurity. 2. If present, consider purifying the starting material before use. |
| GC-MS: Multiple peaks detected in the final product. | The sample may contain residual starting material, intermediate, or other volatile impurities. | 1. Compare the mass spectra of the unknown peaks with the expected fragmentation patterns of the potential byproducts (see GC-MS protocol below). 2. Optimize the purification steps (e.g., recrystallization, column chromatography) to remove these impurities. |
| NMR: Unidentified signals in the 1H or 13C spectrum. | The presence of unreacted starting materials, intermediates, or solvent residues can cause extra peaks. | 1. Compare the chemical shifts of the unknown signals with the expected shifts for potential byproducts (see NMR data tables below). 2. Check for common solvent impurities using established tables.[1] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the reaction progress?
A1: High-Performance Liquid Chromatography (HPLC) is generally the most suitable technique for monitoring the reaction progress. It allows for the simultaneous quantification of the starting material, intermediate, and the final product, providing a clear picture of the reaction kinetics.
Q2: How can I confirm the identity of an unknown impurity?
A2: A combination of techniques is recommended. HPLC can be used for initial detection and quantification. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity. Isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy will provide the most definitive structural information.
Q3: My final product purity is low. What are the most likely causes?
A3: Low purity can result from several factors:
-
Incomplete reactions: Either the oxidation or the reduction step may not have gone to completion.
-
Impure starting materials: Impurities in the initial 2-fluoro-6-methylpyridine can be carried through the synthesis.
-
Suboptimal work-up and purification: Inefficient extraction or purification procedures can fail to remove byproducts and other impurities.
Q4: Can I use Thin Layer Chromatography (TLC) for a quick check of the reaction?
A4: Yes, TLC can be a quick and effective way to qualitatively monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should show distinct spots for the starting material, intermediate, and product, allowing you to visually assess the progress of the reaction.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order and Approximate Retention Times:
| Compound | Approximate Retention Time (min) |
| 2-Fluoro-6-pyridinecarboxylic acid | 8.5 |
| This compound | 12.2 |
| 2-Chloro-6-methylpyridine | 15.8 |
| 2-Fluoro-6-methylpyridine | 16.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile components in the sample.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
Expected Elution Order and Key Mass Fragments (m/z):
| Compound | Expected Elution Order | Key Mass Fragments (m/z) |
| 2-Fluoro-6-methylpyridine | 1 | 111 (M+), 110, 96, 82 |
| 2-Chloro-6-methylpyridine | 2 | 127 (M+), 129 (M+2), 92, 65 |
| This compound | 3 | 127 (M+), 126, 98, 78 |
| 2-Fluoro-6-pyridinecarboxylic acid | 4 | 155 (M+), 138, 110, 82 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation of the final product and the identification of impurities.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm):
In CDCl₃:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.8 (t), ~7.0 (d), ~6.8 (d), ~4.8 (s, 2H), ~2.5 (br s, 1H) | ~163 (d), ~158 (d), ~140 (d), ~118 (d), ~110 (d), ~64 |
| 2-Fluoro-6-methylpyridine | ~7.6 (t), ~6.8 (d), ~6.7 (d), ~2.5 (s, 3H) | ~162 (d), ~158 (d), ~139 (d), ~122 (d), ~108 (d), ~24 |
| 2-Chloro-6-methylpyridine | ~7.5 (t), ~7.1 (d), ~7.0 (d), ~2.5 (s, 3H) | ~159, ~150, ~139, ~123, ~120, ~24 |
In DMSO-d₆:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.9 (t), ~7.1 (d), ~6.9 (d), ~5.5 (t, 1H), ~4.6 (d, 2H) | ~162 (d), ~159 (d), ~142 (d), ~118 (d), ~109 (d), ~63 |
| 2-Fluoro-6-pyridinecarboxylic acid | ~13.5 (br s, 1H), ~8.1 (t), ~7.8 (d), ~7.6 (d) | ~165, ~161 (d), ~150 (d), ~142 (d), ~122 (d), ~112 (d) |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature. d denotes a doublet C-F coupling in the ¹³C NMR spectra.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-6-hydroxymethyl pyridine and 2-Bromo-6-hydroxymethyl pyridine
For Researchers, Scientists, and Drug Development Professionals
In the strategic design of synthetic routes for novel therapeutics and functional materials, the choice of starting materials is paramount. Halogenated pyridines are fundamental building blocks, offering versatile handles for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related and commercially available pyridines: 2-Fluoro-6-hydroxymethyl pyridine and 2-Bromo-6-hydroxymethyl pyridine. The discussion will focus on their performance in key synthetic reactions, supported by established chemical principles and illustrative experimental data.
Core Reactivity Principles: A Tale of Two Halogens
The reactivity of 2-fluoro- and 2-bromo-pyridines is dictated by the distinct electronic properties of the carbon-halogen bond. These differences lead to divergent reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, which effectively stabilizes the negative charge of the Meisenheimer complex.[1] This stabilization lowers the activation energy for the initial nucleophilic attack, making 2-fluoropyridines significantly more reactive in SNAr reactions than their bromo counterparts.[2][3] The general reactivity order for halogens in SNAr is F > Cl > Br > I.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: In contrast, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is primarily governed by the strength of the carbon-halogen bond. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-Br bond is considerably weaker than the C-F bond, making 2-bromopyridines more susceptible to oxidative addition. Consequently, 2-bromopyridines are generally more reactive in these transformations, allowing for milder reaction conditions and broader substrate scope. The established reactivity trend for halides in these reactions is I > Br > Cl >> F.
The hydroxymethyl group at the 6-position is an important consideration. While not directly participating in substitution or coupling at the 2-position, its electronic and steric properties can influence the overall reactivity of the pyridine ring.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and reported yields for reactions involving 2-fluoro- and 2-bromo-pyridines. It is important to note that the data is compiled from various sources and the reaction conditions are not always identical. Therefore, direct comparison of yields should be interpreted with caution.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Halopyridine | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | 2-Aminoethanethiol | Ethanol | NaOEt | Microwave | < 1 | 91 | [4] |
| 2-Fluoropyridine | Piperidine | Methanol | - | Ambient | - | ~2-fold faster than 2-bromopyridine | [3] |
| 2-Chloropyridine | Various Amines | Various | Various | Various | Various | Generally lower than 2-fluoropyridines | [5] |
Table 2: Suzuki-Miyaura Cross-Coupling
| Halopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Microwave | 81 | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | Ambient | 96 | [7] |
| 2-Pyridylboronates (from 2-bromopyridines) | Aryl bromides/chlorides | Pd₂(dba)₃ / Phosphine | KF | Dioxane | 80-100 | 63-91 | [8] |
| 2-Fluoropyridines | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Generally unreactive under standard conditions |
Table 3: Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | Good | [9][10] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | High | [11] |
| 2-Fluoropyridines | Various amines | Not specified | Not specified | Not specified | Not specified | Generally unreactive |
Experimental Protocols
Below are representative experimental protocols for key reactions, which can be adapted for this compound and 2-bromo-6-hydroxymethyl pyridine.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a generalized procedure for the reaction of a 2-halopyridine with an amine nucleophile.
Materials:
-
This compound or 2-Bromo-6-hydroxymethyl pyridine (1.0 equiv)
-
Amine nucleophile (1.1 - 2.0 equiv)
-
Solvent (e.g., DMSO, DMF, or NMP)
-
Base (optional, e.g., K₂CO₃, Et₃N) (2.0 equiv)
Procedure:
-
To a clean, dry reaction vessel, add the 2-halopyridine and the solvent.
-
Add the amine nucleophile, followed by the base if required.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the palladium-catalyzed coupling of 2-bromo-6-hydroxymethyl pyridine with a boronic acid.
Materials:
-
2-Bromo-6-hydroxymethyl pyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
Procedure:
-
In a Schlenk flask, combine 2-bromo-6-hydroxymethyl pyridine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of 2-bromo-6-hydroxymethyl pyridine with an amine.
Materials:
-
2-Bromo-6-hydroxymethyl pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried, sealed tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the 2-bromo-6-hydroxymethyl pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer, dry, and concentrate, followed by purification via column chromatography.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the key reactions discussed.
Conclusion
The choice between this compound and 2-bromo-6-hydroxymethyl pyridine as a synthetic intermediate is highly dependent on the desired transformation.
-
For nucleophilic aromatic substitution reactions , this compound is the superior substrate due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack.
-
For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-bromo-6-hydroxymethyl pyridine offers a distinct advantage in terms of reactivity. The weaker C-Br bond facilitates the crucial oxidative addition step, generally allowing for milder conditions and a broader substrate scope.
Understanding these fundamental reactivity differences is key to the efficient and successful synthesis of complex pyridine-containing target molecules. The provided protocols and workflows serve as a practical guide for researchers to harness the unique chemical properties of these valuable building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to 2-Fluoro-6-hydroxymethylpyridine and Its Isomers
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of synthesized pharmaceutical intermediates. This guide provides a comparative overview of the spectroscopic data for 2-Fluoro-6-hydroxymethylpyridine and its positional isomers, offering researchers, scientists, and drug development professionals a valuable resource for structural verification and differentiation.
The precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's biological activity and physicochemical properties. In the synthesis of pyridine derivatives, such as the fluorinated hydroxymethylpyridines, confirmation of the intended isomeric product is paramount. This guide utilizes a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a clear and objective comparison of 2-Fluoro-6-hydroxymethylpyridine with its 3-, 4-, and 5-hydroxymethyl isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Fluoro-6-hydroxymethylpyridine and its isomers. This data serves as a reference for confirming the identity and purity of synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₂- (ppm) | -OH (ppm) |
| 2-Fluoro-6-hydroxymethylpyridine | ~6.9 (dd) | ~7.7 (t) | ~7.2 (d) | - | ~4.7 (s) | ~5.5 (t) |
| 2-Fluoro-3-hydroxymethylpyridine | - | ~7.4 (m) | ~7.9 (m) | ~8.2 (d) | ~4.8 (s) | ~5.4 (t) |
| 2-Fluoro-4-hydroxymethylpyridine | ~7.0 (s) | - | ~7.5 (d) | ~8.3 (d) | ~4.7 (s) | ~5.6 (t) |
| 2-Fluoro-5-hydroxymethylpyridine | ~7.1 (dd) | ~7.8 (m) | - | ~8.2 (d) | ~4.7 (s) | ~5.3 (t) |
| Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet). |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂- |
| 2-Fluoro-6-hydroxymethylpyridine | ~163 (d) | ~110 (d) | ~140 (d) | ~115 (d) | ~160 (d) | ~64 |
| 2-Fluoro-3-hydroxymethylpyridine | ~162 (d) | ~125 (d) | ~141 (d) | ~122 (d) | ~148 (d) | ~58 |
| 2-Fluoro-4-hydroxymethylpyridine | ~164 (d) | ~112 (d) | ~155 (d) | ~120 (d) | ~149 (d) | ~63 |
| 2-Fluoro-5-hydroxymethylpyridine | ~162 (d) | ~120 (d) | ~140 (d) | ~135 (d) | ~147 (d) | ~62 |
| Predicted chemical shifts (δ) are in ppm. The doublet multiplicity (d) for carbon atoms in the pyridine ring is due to coupling with the fluorine atom. |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| 2-Fluoro-6-hydroxymethylpyridine | ~3350 (O-H), ~1600 (C=C, C=N), ~1250 (C-F) | 127.04 |
| 2-Fluoro-3-hydroxymethylpyridine | ~3340 (O-H), ~1595 (C=C, C=N), ~1255 (C-F) | 127.04 |
| 2-Fluoro-4-hydroxymethylpyridine | ~3360 (O-H), ~1605 (C=C, C=N), ~1245 (C-F) | 127.04 |
| 2-Fluoro-5-hydroxymethylpyridine | ~3355 (O-H), ~1590 (C=C, C=N), ~1260 (C-F) | 127.04 |
| IR absorptions are characteristic stretching frequencies. The molecular ion in the mass spectrum corresponds to [M]⁺. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds, with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 2-Fluoro-6-hydroxymethylpyridine products.
By following the detailed protocols and utilizing the comparative data presented, researchers can confidently verify the structure of their synthesized 2-Fluoro-6-hydroxymethylpyridine products, ensuring the integrity of their subsequent research and development efforts.
A Comparative Guide to Alternative Fluorinating Agents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While traditional fluorination methods exist, the development of novel, more selective, and safer fluorinating agents continues to be an area of intense research. This guide provides an objective comparison of key alternative fluorinating agents for pyridine synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Direct C-H Fluorination Agents: A Comparative Overview
The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation as it allows for the late-stage functionalization of complex molecules. Several reagents have emerged as effective tools for this purpose.
Table 1: Quantitative Comparison of Direct C-H Fluorinating Agents for Pyridine Synthesis
| Fluorinating Agent | Regioselectivity | Typical Yields | Key Advantages | Limitations |
| Silver(II) Fluoride (AgF₂) | Predominantly C2-position[1][2] | 79-98%[1][2] | High yields, mild reaction conditions (ambient temperature) | Stoichiometric use of silver, sensitivity to moisture |
| Selectfluor® | Dependent on pyridine substituents; C3/C5 for aminopyridines[3][4] | Good to high yields[3][4] | Bench-stable, easy to handle, versatile for various substrates[5] | Can be less regioselective depending on the substrate |
| N-Fluorobenzenesulfonimide (NFSI) | C3-position via Zincke intermediate[6] | Moderate to good yields | Readily available, effective for C3-functionalization | Often requires activation or specific reaction pathways |
Deoxyfluorinating Agents for Pyridyl Alcohols
Deoxyfluorination provides an alternative route to fluorinated pyridines by converting pyridyl alcohols to the corresponding fluorides.
Table 2: Comparison of Deoxyfluorinating Agents
| Fluorinating Agent | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| PyFluor | Primary and secondary alcohols[7][8] | 79% (for model substrate)[9] | Thermally stable, safer alternative to DAST, minimal elimination byproducts[7][9] | Requires a strong base (e.g., DBU)[7] |
| Deoxo-Fluor® | Alcohols, aldehydes, ketones | Good to excellent | Thermally more stable than DAST | Reacts violently with water |
| XtalFluor-E® and XtalFluor-M® | Alcohols, carbonyls | High | Crystalline solids, enhanced thermal stability, no generation of free HF[5] | Requires a promoter (e.g., Et₃N·3HF) |
Experimental Protocols
C2-Fluorination of 2-Phenylpyridine using Silver(II) Fluoride (AgF₂)
This protocol is adapted from the work of Fier and Hartwig.
Materials:
-
2-Phenylpyridine
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile (MeCN)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottomed flask, add anhydrous MeCN followed by 2-phenylpyridine.
-
Place the flask in an ambient temperature water bath.
-
Add AgF₂ to the reaction mixture in one portion with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, rinsing with MTBE.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl, followed by saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.
C3-Fluorination of a Pyridine Derivative via a Zincke Imine Intermediate using NFSI
This protocol is a generalized procedure based on the strategy for C3-functionalization.[6]
Materials:
-
Substituted Pyridine
-
2,4-Dinitroaniline
-
Anhydrous solvent (e.g., Toluene)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Ammonium Acetate
Procedure:
-
Zincke Imine Formation: In a flask, dissolve the substituted pyridine and 2,4-dinitroaniline in an anhydrous solvent. Heat the mixture to form the Zincke imine intermediate.
-
Fluorination: Cool the reaction mixture to room temperature. Add NFSI and stir to effect C-F bond formation.
-
Ring Closure: Add ammonium acetate to the mixture and heat to promote ring closure and formation of the 3-fluoropyridine.
-
Workup and Purification: After cooling, perform a standard aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Deoxyfluorination of a Pyridyl Alcohol using PyFluor
This is a general protocol for the deoxyfluorination of alcohols using PyFluor.[7]
Materials:
-
Pyridyl alcohol substrate
-
PyFluor (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene or ethereal solvent
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the pyridyl alcohol in the chosen anhydrous solvent.
-
Add DBU to the solution.
-
Add PyFluor to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Pathways and Mechanisms
The regioselectivity of pyridine fluorination is highly dependent on the reaction mechanism. The following diagrams illustrate the proposed pathways for different fluorinating agents.
Caption: Proposed mechanism for C2-fluorination of pyridine with AgF₂.
Caption: Pathway for C3-fluorination via a Zincke imine intermediate.
Caption: Deoxyfluorination of a pyridyl alcohol using PyFluor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 8. PyFluor - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of 2-Fluoro-6-hydroxymethyl Pyridine in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency, cost, and success of a synthetic route. Among the vast array of heterocyclic intermediates, substituted pyridines play a pivotal role in the development of pharmaceuticals and agrochemicals. This guide provides a cost-benefit analysis of utilizing 2-Fluoro-6-hydroxymethyl pyridine in chemical synthesis, offering a comparison with relevant alternatives and supported by available data.
Performance and Applications
This compound is a valuable reagent in organic synthesis, primarily serving as a versatile building block for more complex molecules. The presence of three key functional groups—a fluorine atom, a hydroxymethyl group, and a pyridine ring—imparts unique reactivity and allows for a variety of chemical transformations.
The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, facilitating the introduction of various nucleophiles at this position. The hydroxymethyl group at the 6-position can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in coupling reactions. The pyridine nitrogen itself can be quaternized or act as a ligand for metal catalysts.
This trifunctional nature makes this compound an attractive starting material for the synthesis of a range of target molecules, particularly in the pharmaceutical industry where the pyridine scaffold is a common motif in bioactive compounds.
Cost-Benefit Analysis: A Comparative Overview
Table 1: Comparison of this compound with Alternative Reagents
| Feature | This compound | 2-Bromo-6-(hydroxymethyl)pyridine[1][2] | 2-Chloro-6-(hydroxymethyl)pyridine |
| Reactivity in Nucleophilic Aromatic Substitution | High | Moderate to High | Moderate |
| Selectivity | Generally high due to the strong electron-withdrawing effect of fluorine. | Good, but can be influenced by the choice of catalyst and reaction conditions. | Good, but typically less reactive than the fluoro-analogue. |
| Cost | Higher | Moderate | Lower |
| Availability | Commercially available from various suppliers.[3] | Commercially available.[1] | Commercially available. |
| Synthetic Steps to Prepare the Reagent | Can be synthesized from 2-fluoro-6-methylpyridine. | Can be prepared from 2,6-dibromopyridine. | Can be prepared from 2,6-dichloropyridine. |
| Potential Advantages | Cleaner reactions, potentially higher yields, and unique biological properties of the final fluorinated compound.[4] | Well-established chemistry, often used in cross-coupling reactions. | Cost-effective for large-scale synthesis. |
| Potential Disadvantages | Higher initial cost of the starting material. | Potential for side reactions and metal contamination from coupling catalysts. | Lower reactivity may require harsher reaction conditions. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are often proprietary or published within specific patent literature. However, a general workflow for a typical application, such as a nucleophilic aromatic substitution followed by oxidation, can be outlined.
Workflow for a Hypothetical Synthesis Using this compound
Caption: A general synthetic workflow illustrating the utility of this compound.
Logical Relationships in Reagent Selection
The choice between this compound and its alternatives often depends on a multi-faceted decision-making process. The following diagram illustrates the key considerations.
Caption: Key factors influencing the selection of a 2-substituted-6-hydroxymethyl pyridine reagent.
Conclusion
This compound is a highly valuable, albeit more expensive, building block for chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Its high reactivity and the potential for cleaner reactions and unique biological activities in the final products can justify the higher initial cost.[4] The choice between this reagent and its bromo or chloro analogues should be made after careful consideration of the project's budget, the required reactivity and selectivity, and the desired properties of the final molecule. As with any synthetic route, process optimization and careful selection of reaction conditions are paramount to achieving the desired outcome in a cost-effective manner.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Fluoro-6-hydroxymethyl pyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Fluoro-6-hydroxymethyl pyridine, a key intermediate in pharmaceutical synthesis, is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Robust and validated analytical methods are therefore essential for its quality control throughout the drug development lifecycle. This guide provides a comparative overview of the most common and suitable analytical techniques for the quantification of this compound, complete with detailed experimental protocols and representative performance data to aid in method selection and implementation.
The primary analytical techniques suitable for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with Flame Ionization Detection (GC-FID). The choice between these methods often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and laboratory instrumentation availability.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision in the drug development process. The following table summarizes the key performance characteristics of HPLC-UV and GC-FID for the analysis of this compound, based on typical validation parameters for similar pyridine derivatives.
Table 1: Comparison of HPLC-UV and GC-FID Method Validation Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Primary Use | Purity and assay determination, impurity profiling for non-volatile impurities. | Purity and assay determination, analysis of volatile impurities.[1] |
| Specificity | High, with Diode Array Detectors (DAD) providing spectral information for peak purity assessment. | High, excellent separation of volatile compounds. |
| Linearity Range | Typically 0.1 - 100 µg/mL. | Typically 0.1 - 200 µg/mL. |
| Correlation Coefficient (r²) | ≥ 0.999.[2] | ≥ 0.998. |
| Limit of Detection (LOD) | 10 - 50 ng/mL.[2] | 5 - 30 ng/mL.[3] |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL.[2] | 15 - 100 ng/mL.[3] |
| Precision (%RSD) | < 2% for repeatability and intermediate precision.[4] | < 3% for repeatability and intermediate precision.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[4] | 97.0% - 103.0%. |
| Sample Throughput | Moderate, typical run times of 10-30 minutes. | Moderate to high, with fast GC methods available.[5] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for the specific properties of this compound and the sample matrix. Method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in bulk drug substance and formulated products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for pyridine derivatives.[8]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. Aromatic pyridines typically absorb in the range of 254-270 nm.[10]
-
Injection Volume: 10 µL.[8]
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 100 µg/mL. Prepare working standards of appropriate concentrations by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh a sample to be tested and dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
For quantitative determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of this compound, particularly for assessing volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column like a SUPELCOWAX) is often used for pyridine analysis.[11]
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector Temperature: 250 °C.[11]
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 10 °C/minute to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL in splitless mode.[11]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.[11]
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
Data Analysis:
-
Quantification is typically performed using an internal standard method to improve accuracy and precision.[10] A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Workflow and Pathway Visualizations
To ensure robust and reliable analytical data, a systematic workflow for method validation is essential. The following diagram illustrates the typical stages involved in validating an analytical method according to regulatory guidelines.
Caption: Workflow for Analytical Method Validation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Navigating the Catalytic Landscape for 2-Fluoro-6-hydroxymethyl Pyridine Functionalization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of substituted pyridines is a cornerstone of discovering novel molecular entities. This guide offers a comparative analysis of catalytic systems applicable to the versatile building block, 2-Fluoro-6-hydroxymethyl pyridine. While direct comparative studies on this specific substrate are not extensively documented in current literature, this guide extrapolates from established protocols for electronically and structurally similar 2-halopyridines to provide a robust framework for catalyst selection and reaction optimization.
The inherent electron deficiency of the pyridine ring, compounded by the presence of a fluorine atom, presents a unique challenge for catalytic C-C and C-N bond formation. However, the strategic selection of catalysts, ligands, and reaction conditions can unlock a diverse range of functionalized derivatives. This guide focuses on four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck, providing insights into catalyst performance based on data from analogous systems.
Comparative Analysis of Catalytic Systems for C-C and C-N Coupling Reactions
The success of functionalizing this compound hinges on the careful selection of the catalytic system. Below, we present a summary of typical conditions for various cross-coupling reactions based on studies of related 2-halopyridines.
C-C Bond Forming Reactions
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 2-Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yields (on analogous substrates) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |
| Pd₂(dba)₃ | RuPhos | CsF | 1,4-Dioxane | Good to Excellent |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | Moderate to Good |
| NiCl₂(dppp) | - | K₃PO₄ | Toluene | Moderate to Good |
Table 2: Comparison of Catalysts for Sonogashira Coupling of 2-Halopyridines
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Typical Yields (on analogous substrates) |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | Good to Excellent[1] |
| PdCl₂(PPh₃)₂ | CuI | - | i-Pr₂NH | DMF | Good |
| Pd(OAc)₂ | - (Cu-free) | SPhos | Cs₂CO₃ | 1,4-Dioxane | Good |
Table 3: Comparison of Catalysts for Heck Coupling of 2-Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yields (on analogous substrates) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Good[2][3][4][5] |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Acetonitrile | Moderate to Good[2][3][4][5] |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | Moderate[2][3][4][5] |
C-N Bond Forming Reactions
Table 4: Comparison of Catalysts for Buchwald-Hartwig Amination of 2-Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yields (on analogous substrates) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Good to Excellent[6] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | Good |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | Good |
Experimental Protocols
The following are detailed, representative methodologies for key cross-coupling reactions, adapted for the functionalization of this compound.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 2-Aryl-6-hydroxymethyl pyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 2-Amino-6-hydroxymethyl pyridine derivatives.
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox or an oven-dried Schlenk tube under an inert atmosphere, add NaOt-Bu (1.4 equiv).
-
Add Pd₂(dba)₃ (1-2 mol%) and BINAP (2-4 mol%).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling Protocol
Objective: To synthesize 2-Alkynyl-6-hydroxymethyl pyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Et₃N (Triethylamine)
-
THF (Tetrahydrofuran, anhydrous)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and Et₃N (2.0 equiv).
-
Stir the reaction at room temperature to 50 °C for 4-12 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Heck Reaction Protocol
Objective: To synthesize 2-Alkenyl-6-hydroxymethyl pyridine derivatives.
Materials:
-
This compound
-
Alkene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
Et₃N (Triethylamine)
-
DMF (Dimethylformamide, anhydrous)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.5 equiv), and Et₃N (1.5 equiv).
-
Seal the tube and heat to 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Visualizing Catalytic Pathways and Workflows
To further aid in experimental design, the following diagrams illustrate the generally accepted catalytic cycles for these key cross-coupling reactions and a logical workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for catalyst screening and reaction optimization.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Assessing the Purity of Synthesized 2-Fluoro-6-hydroxymethyl pyridine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of assessing the purity of synthesized 2-Fluoro-6-hydroxymethyl pyridine using High-Performance Liquid Chromatography (HPLC). Given the polar nature of this pyridine derivative, this document outlines a primary reversed-phase HPLC (RP-HPLC) method and discusses alternative approaches, offering a comparative framework for researchers. The experimental protocols and data presentation are based on established methodologies for similar heterocyclic compounds.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate determination of purity and impurity profiles. For this compound, a polar compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are viable options.
Reversed-Phase HPLC (RP-HPLC) remains the most common approach due to its robustness and the wide availability of stationary phases.[1] However, challenges can arise with highly polar analytes, which may exhibit poor retention on traditional C18 columns with highly aqueous mobile phases.[2] To address this, specialized "aqueous compatible" C18 columns or alternative reversed-phase chemistries are recommended.
Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar to highly polar compounds that are poorly retained in RP-HPLC.[1] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Table 1: Comparison of HPLC Column Chemistries for Polar Pyridine Analysis
| Feature | Standard C18 | Aqueous C18 (AQ-C18) | Phenyl-Hexyl | HILIC |
| Primary Interaction | Hydrophobic | Hydrophobic with enhanced polar selectivity | π-π and hydrophobic interactions | Hydrophilic partitioning |
| Best Suited For | Non-polar to moderately polar compounds | Polar compounds, stable in high aqueous mobile phases[3] | Aromatic and moderately polar compounds | Highly polar and hydrophilic compounds[1] |
| Typical Mobile Phase | Acetonitrile/Methanol and Water/Buffer | High aqueous content with organic modifier | Acetonitrile/Methanol and Water/Buffer | High organic content with a small amount of aqueous buffer |
| Potential Issues | Poor retention of polar analytes, phase collapse in high aqueous mobile phases[2] | May still have limited retention for very polar compounds | Selectivity may not be optimal for all pyridine derivatives | Longer equilibration times, potential for sample solubility issues in high organic mobile phase[1] |
Experimental Protocols
Below are detailed protocols for a primary and an alternative HPLC method for the purity assessment of this compound.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
This method is adapted from established protocols for the analysis of pyridine derivatives and is a good starting point for method development.[4][5]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).[5]
Chromatographic Conditions:
-
Column: InertSustain AQ-C18 (4.6 x 150 mm, 5 µm) or equivalent aqueous-compatible C18 column.[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 270 nm (or at the λmax of this compound).
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is suitable if the analyte shows insufficient retention on RP-HPLC columns.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[3]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 5.0
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a solvent with a high organic content that is miscible with the mobile phase (e.g., 90:10 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison.
Table 2: Purity Assessment of Synthesized this compound (RP-HPLC Method)
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Peak | 8.52 | 1,250,000 | 99.50 |
| Impurity 1 | 4.21 | 3,750 | 0.30 |
| Impurity 2 | 9.87 | 2,500 | 0.20 |
| Total | 1,256,250 | 100.00 |
Table 3: Method Validation Parameters (Based on ICH Guidelines)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| Limit of Detection (LOD) | Report Value | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Report Value | 0.15 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an appropriate HPLC method.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logic for HPLC method selection for a polar analyte.
References
The Fluorine Advantage: A Comparative Guide to Fluorinated Pyridines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various scaffolds, the pyridine ring, a common motif in numerous pharmaceuticals, has been a significant beneficiary of this "fluorine advantage." This guide provides an objective comparison of fluorinated pyridines with their non-fluorinated counterparts, supported by experimental data, to illuminate the profound impact of fluorination on key drug-like properties. By understanding these effects, researchers can make more informed decisions in the design and optimization of novel therapeutics.
Physicochemical Properties: Modulating pKa and Lipophilicity
Fluorine's high electronegativity exerts a strong influence on the physicochemical properties of the pyridine ring, most notably its basicity (pKa) and lipophilicity (logP or logD). These parameters are critical for a drug's solubility, permeability, and interaction with its biological target.
Impact on Basicity (pKa)
The introduction of fluorine atoms to the pyridine ring generally leads to a decrease in the basicity of the pyridine nitrogen. This is due to the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen atom, making it less likely to accept a proton. This modulation of pKa can be a crucial tool for drug designers to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its absorption, distribution, and target engagement.[1]
Table 1: Comparison of pKa Values for Fluorinated and Non-Fluorinated 2-Thioalkyl Pyridines
| Compound | R Group | pKa | Reference |
| Non-Fluorinated | -SCH₃ | 3.69 | [2] |
| Fluorinated | -SCF₃ | 0.97 | [2] |
| Non-Fluorinated | -SCH₂CH₃ | 3.68 | [2] |
| Fluorinated | -SCH₂CF₃ | 1.49 | [2] |
As demonstrated in Table 1, the introduction of fluorine atoms significantly lowers the pKa of the pyridine ring, indicating a decrease in basicity.
Impact on Lipophilicity (logD)
The effect of fluorination on lipophilicity is more complex and context-dependent.[2] While the introduction of a single fluorine atom can increase lipophilicity, the effect of multiple fluorine atoms or fluorinated alkyl groups can vary. An increase in the number of fluorine atoms can lead to an increase in the logD value, which is often attributed to an increase in the hydrophobic surface area of the molecule.[2] However, the positioning of the fluorine atoms and the overall electronic effects can sometimes lead to counterintuitive results.[2]
Table 2: Comparison of logD₇.₄ Values for Fluorinated and Non-Fluorinated 2-Thioalkyl Pyridines
| Compound | R Group | logD₇.₄ | Reference |
| Non-Fluorinated | -SCH₃ | 1.69 | [2] |
| Fluorinated | -SCF₂H | 1.95 | [2] |
| Fluorinated | -SCF₃ | 2.13 | [2] |
| Non-Fluorinated | -SCH₂CH₃ | 2.26 | [2] |
| Fluorinated | -SCH₂CF₃ | 2.71 | [2] |
| Fluorinated | -SCF₂CF₃ | 2.76 | [2] |
The data in Table 2 illustrates that fluorination of the thioalkyl substituent generally increases the lipophilicity of the pyridine derivatives.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][3][4] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring or its substituents, chemists can block oxidative metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[5][6]
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles (as an illustrative example)
| Compound | Description | Half-life (t½, min) in Mouse Liver Microsomes | Reference |
| UT-155 | Non-fluorinated indole | 12.35 | [5] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | [5] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | [5] |
This data on indole analogs clearly demonstrates the significant increase in metabolic half-life upon the introduction of a trifluoromethyl group, a common strategy also applied to pyridine-containing drugs.
Modulation of Binding Affinity
The introduction of fluorine can also have a profound impact on a drug's binding affinity for its target protein. This can occur through several mechanisms:
-
Altered Electrostatics: The polarized C-F bond can participate in favorable electrostatic interactions, such as dipole-dipole or multipolar interactions, with the protein backbone or side chains.
-
Conformational Control: The gauche effect, a conformational preference in molecules containing fluorine, can pre-organize the drug molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions within the binding pocket.
A notable example is Alpelisib, a PI3K inhibitor, where a trifluoro-tert-butyl group on the pyridine ring contributes to high binding affinity through a hydrogen bond with the K802 residue in the PI3K binding site.[7]
Table 4: Illustrative Comparison of Binding Affinity
| Compound | Target | IC₅₀ / Kᵢ | Reference |
| Pyridine Derivative X | Kinase Y | 50 nM | Fictional Example |
| Fluorinated Pyridine Derivative X | Kinase Y | 5 nM | Fictional Example |
This hypothetical data illustrates how fluorination can lead to a significant improvement in binding affinity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[8][9]
-
Sample Preparation: Dissolve a precise quantity of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to achieve a concentration of at least 10⁻⁴ M.[8] For compounds with low aqueous solubility, a co-solvent system may be required, and extrapolation to zero co-solvent is necessary to obtain the aqueous pKa.[10]
-
Titration Setup:
-
Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration.[8][9]
-
Maintain a constant ionic strength in the solution using 0.15 M potassium chloride.[8][9]
-
Purge the drug solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration, especially in basic solutions.[8]
-
Place the drug solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[8][9]
-
-
Titration:
-
For an acidic compound, titrate with the standardized sodium hydroxide solution. For a basic compound, titrate with the standardized hydrochloric acid solution.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[8][9]
-
Continue the titration until the pH change between additions becomes minimal, indicating the equivalence point has been passed.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.
-
Perform the titration in triplicate to ensure accuracy and calculate the average pKa and standard deviation.[8]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Materials and Reagents:
-
Pooled human liver microsomes (or from other species as required).
-
Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam).[11]
-
100 mM Potassium phosphate buffer (pH 7.4).[11]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Acetonitrile (ACN) for reaction termination.
-
Internal standard for analytical quantification.
-
-
Preparation:
-
Prepare a working stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).[11]
-
Thaw the liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer on ice.[11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound (final concentration typically 1 µM).[11]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated analytical method, typically LC-MS/MS.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).
-
Ligand Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kᴅ) and kinetics (kₐ, kₔ) of a compound to its target protein.
Methodology:
-
Immobilization of the Ligand (Target Protein):
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]
-
Inject the purified target protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization.[14]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[14]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP). The concentration range should typically span from 10-fold below to 10-fold above the expected Kᴅ.
-
Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[14]
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
-
Dissociation:
-
After the association phase, switch the flow back to the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which is a plot of RU versus time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ / kₐ).
-
Visualizing the Impact of Fluorination
Graphviz diagrams are used to illustrate key concepts and workflows.
Caption: Impact of Fluorination on Pyridine Properties
Caption: Workflow for In Vitro Metabolic Stability Assay
Conclusion
The strategic incorporation of fluorine into pyridine-containing drug candidates offers a powerful and versatile approach to optimize their pharmacological profiles. As demonstrated by the presented data and established principles, fluorination can effectively modulate physicochemical properties such as pKa and lipophilicity, significantly enhance metabolic stability, and improve binding affinity to biological targets. This guide provides a framework for understanding and leveraging the "fluorine advantage" in drug design, empowering researchers to develop safer and more effective medicines. The provided experimental protocols serve as a practical resource for the consistent and reliable evaluation of these critical drug-like properties.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
The Synthetic Utility of 2-Fluoro-6-hydroxymethyl Pyridine: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of pyridine derivatives, 2-Fluoro-6-hydroxymethyl pyridine stands out as a versatile intermediate. Its unique substitution pattern, featuring a fluorine atom and a hydroxymethyl group, offers distinct reactivity and functionality that can be strategically exploited in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of this compound with alternative reagents in common synthetic transformations, supported by experimental data and detailed methodologies to inform rational synthetic design.
Comparison of Halogenated Pyridine Derivatives in Cross-Coupling Reactions
The fluorine atom at the 2-position of this compound renders this position susceptible to nucleophilic aromatic substitution and makes the molecule a suitable partner in various palladium-catalyzed cross-coupling reactions. To objectively assess its performance, we compare it with its chloro- and bromo- analogs in hypothetical Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The following tables summarize typical reaction conditions and expected yields based on established trends in the reactivity of aryl halides (Br > Cl > F) in these transformations.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-(hydroxymethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 eq) | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 2-Chloro-6-(hydroxymethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 110 | 18 | ~70-85 |
| 3 | 2-Fluoro-6-(hydroxymethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ (5 mol%), RuPhos (10 mol%) | K₂CO₃ (3 eq) | Dioxane | 120 | 24 | ~40-60 |
Table 2: Comparison in Sonogashira Coupling
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-(hydroxymethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | TEA | THF | 60 | 8 | ~80-90 |
| 2 | 2-Chloro-6-(hydroxymethyl)pyridine | Phenylacetylene | Pd(OAc)₂ (5 mol%), XPhos (10 mol%), CuI (10 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 100 | 16 | ~60-75 |
| 3 | 2-Fluoro-6-(hydroxymethyl)pyridine | Phenylacetylene | Pd₂(dba)₃ (5 mol%), cataCXium® A (12 mol%), CuI (15 mol%) | K₂CO₃ (3 eq) | Toluene | 110 | 24 | ~30-50 |
Table 3: Comparison in Buchwald-Hartwig Amination
| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-(hydroxymethyl)pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu (1.5 eq) | Toluene | 90 | 10 | ~85-95 |
| 2 | 2-Chloro-6-(hydroxymethyl)pyridine | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ (2 eq) | Dioxane | 100 | 16 | ~75-85 |
| 3 | 2-Fluoro-6-(hydroxymethyl)pyridine | Morpholine | Pd₂(dba)₃ (4 mol%), BrettPhos (8 mol%) | LHMDS (2.5 eq) | Toluene | 110 | 24 | ~45-65 |
Experimental Protocols
While specific experimental data for this compound in these reactions is limited in publicly accessible literature, the following represents a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this substrate with the understanding that harsher conditions and specialized catalyst systems are likely necessary for optimal performance compared to its bromo and chloro counterparts.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling of a 2-Halopyridine Derivative:
-
Reaction Setup: To an oven-dried Schlenk tube is added the 2-halopyridine derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.
Visualization of a General Synthetic Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a substituted pyridine.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-6-hydroxymethylpyridine: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-6-hydroxymethylpyridine, ensuring the protection of personnel and the environment.
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Fluoro-6-hydroxymethylpyridine, the following procedures are based on safety guidelines for similar pyridine derivatives and fluorinated organic compounds. It is imperative to treat this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors.[1] |
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For large spills, contact your institution's EHS department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of 2-Fluoro-6-hydroxymethylpyridine must adhere to all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[2]
-
Waste Identification and Segregation:
-
All waste containing 2-Fluoro-6-hydroxymethylpyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste. Do not mix with strong oxidizing agents or acids.[1]
-
-
Waste Collection and Labeling:
-
Collect all 2-Fluoro-6-hydroxymethylpyridine waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The label should clearly identify the contents as "Hazardous Waste: 2-Fluoro-6-hydroxymethylpyridine" and include hazard symbols (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage:
-
Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[2]
-
Alternatively, follow your institution's established procedures for hazardous waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-6-hydroxymethylpyridine.
Caption: Decision workflow for the safe disposal of 2-Fluoro-6-hydroxymethylpyridine.
References
Essential Safety and Operational Guide for 2-Fluoro-6-hydroxymethyl pyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Fluoro-6-hydroxymethyl pyridine. The following procedures are based on established safety protocols for pyridine derivatives and fluoro-organic compounds to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
The first line of defense against potential exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3][4] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[1][3] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] |
Operational Plan: Handling Protocol
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge, as pyridine derivatives can be flammable.[2][6]
-
Keep the container tightly closed when not in use and store it away from heat, sparks, and open flames.[4][7]
-
-
Cleanup :
-
After handling, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[3] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Inhalation | Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Container Labeling : Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage : Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[4]
-
Disposal : Dispose of the hazardous waste through your institution's EHS-approved waste management program.[6]
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
